Diethyl 2-formylsuccinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27890. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-formylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHLYOVYBZWIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282752 | |
| Record name | diethyl 2-formylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-38-8 | |
| Record name | Butanedioic acid, 2-formyl-, 1,4-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 27890 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5472-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-formylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diethyl 2-formylbutanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl 2-formylsuccinate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, Synthesis, and Potential Applications of Diethyl 2-formylsuccinate.
Introduction
This compound, a versatile organic compound, holds significant potential in various scientific domains, particularly in synthetic chemistry and as a scaffold for drug discovery. Its unique chemical structure, featuring both an aldehyde and two ester functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and potential reactions, and an exploration of its prospective applications in research and drug development, with a focus on its potential anti-inflammatory properties.
Chemical Structure and Properties
This compound, with the IUPAC name diethyl 2-formylbutanedioate, is a derivative of succinic acid.[1] The presence of the formyl group alpha to one of the ester carbonyls makes it a β-keto ester analogue, which is crucial for its reactivity.
Caption: Chemical Structure of this compound.
Physicochemical and Computed Properties
The key physicochemical and computed properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | diethyl 2-formylbutanedioate | [1] |
| CAS Number | 5472-38-8 | [2][3] |
| Molecular Formula | C9H14O5 | [1][2] |
| Molecular Weight | 202.20 g/mol | [1][2] |
| Physical Properties | ||
| Appearance | Colorless liquid | [4] |
| Density | 1.112 g/cm³ | [2] |
| Boiling Point | 281.1 °C at 760 mmHg | [2] |
| Flash Point | 119.9 °C | [2] |
| Refractive Index | 1.435 | [2] |
| Computed Properties | ||
| XLogP3-AA | 0.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Exact Mass | 202.08412354 Da | [1] |
| Topological Polar Surface Area | 69.7 Ų | [1] |
Experimental Protocols
Synthesis of Diethyl (RS)-formylsuccinate
A common method for the synthesis of Diethyl (RS)-formylsuccinate involves the Claisen condensation of diethyl succinate and ethyl formate using a strong base like sodium ethoxide, which can be prepared in situ from sodium and ethanol.[5]
Caption: Synthesis Workflow for this compound.
Methodology:
-
Preparation of Sodium Ethoxide: To a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³), ethanol (20 cm³) is added portionwise. The mixture is then heated at 80°C for 3.5 hours to ensure the complete formation of sodium ethoxide.[5]
-
Condensation Reaction: The resulting yellow suspension of sodium ethoxide is cooled to 20°C. A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over 1 hour, maintaining the temperature between 20°C and 30°C.[5]
-
Reaction Completion and Workup: The reaction mixture is stirred at ambient temperature for 16 hours. Following this, water (100 cm³) is carefully added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation.[5]
Reactivity and Applications in Organic Synthesis
The presence of both an aldehyde and a β-dicarbonyl-like moiety makes this compound a versatile building block for the synthesis of various heterocyclic compounds.
Synthesis of Pyridazinone Derivatives
Pyridazinones are an important class of heterocyclic compounds with a wide range of pharmacological activities.[6] this compound can serve as a precursor for pyridazinone synthesis through condensation with hydrazine hydrate.
Illustrative Experimental Protocol (Adapted from analogous reactions):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1 equivalent) dropwise to the solution. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
Reaction: The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified pyridazinone derivative.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a classic method for preparing substituted pyrroles.[1][2] It involves the reaction of an α-amino-ketone with a β-ketoester or a related compound. While this compound is not a direct substrate, its chemical nature allows for its potential use in variations of this synthesis.
General Principle of Knorr Pyrrole Synthesis:
The synthesis typically begins with the in situ formation of an α-amino-ketone from an oxime precursor. This is then reacted with a β-ketoester in the presence of a catalyst, such as zinc in acetic acid, at room temperature.[1] The reaction proceeds through the condensation of the amine and ketone to form an imine, followed by cyclization and dehydration to yield the pyrrole ring.[2]
Potential in Drug Discovery and Development
While specific biological data for this compound is limited in publicly available literature, the broader class of succinate derivatives has garnered significant attention for its role in cellular metabolism and signaling, particularly in the context of inflammation.
Role of Succinate in Inflammatory Signaling
Succinate has emerged as a critical signaling molecule in inflammation.[7] Its effects are context-dependent and can be both pro-inflammatory and anti-inflammatory.
-
Pro-inflammatory Effects: Intracellular accumulation of succinate can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs). This leads to the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[7]
-
Dual Role of SUCNR1: Extracellular succinate can act as a signaling molecule by binding to the G protein-coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 on immune cells can modulate their activity, leading to either pro- or anti-inflammatory responses depending on the cell type and microenvironment.[7] Recent studies suggest that activating SUCNR1 in certain macrophage populations can initiate an anti-inflammatory response.[7]
Caption: Simplified Succinate Signaling in Inflammation.
Given that this compound can be readily hydrolyzed in vivo to release succinate, it represents a potential pro-drug for modulating these inflammatory pathways. Its ester groups enhance cell permeability, allowing for the intracellular delivery of the active succinate moiety.
Illustrative Protocol for In Vitro Anti-inflammatory Assay
To evaluate the anti-inflammatory potential of this compound, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, can be employed.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions (e.g., 37°C, 5% CO₂).[5]
-
Cell Viability Assay: First, determine the non-toxic concentration range of this compound using an MTT assay.[5]
-
Pre-treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Subsequently, induce inflammation by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.[5]
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[5]
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups with the LPS-only control group to determine the inhibitory effect of this compound.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for applications in both organic synthesis and medicinal chemistry. Its rich functionality allows for the construction of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. Furthermore, its relationship to succinate, a key metabolic and signaling molecule, positions it as a promising candidate for investigation in the context of inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore and unlock the full potential of this compound. Further studies are warranted to specifically elucidate its biological activities and to explore its derivatization for the development of novel therapeutic agents.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Diethyl 2-formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of Diethyl 2-formylsuccinate (CAS No: 5472-38-8). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's boiling point, density, refractive index, and solubility. Due to the limited availability of peer-reviewed experimental data, this guide presents a summary of information from various chemical supplier databases, highlighting existing inconsistencies. Furthermore, it outlines standardized experimental protocols for the determination of these key physical properties and provides predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in the absence of publicly available experimental spectra. A generalized workflow for the characterization of a novel chemical entity is also presented to guide research efforts.
Introduction
This compound, also known as diethyl 2-formylbutanedioate, is a dicarboxylic acid ester containing an aldehyde functional group. Its chemical structure suggests its potential as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex organic molecules relevant to medicinal chemistry and drug discovery. An accurate understanding of its physical and chemical properties is fundamental for its effective use in research and development. This guide aims to provide a centralized resource of its key physical characteristics.
Physical Properties
The physical properties of this compound have been reported in several chemical databases. However, discrepancies in the reported values exist. The following table summarizes the available data. Researchers are advised to verify these properties experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₅ | ChemNet[1] |
| Molecular Weight | 202.20 g/mol | Sunway Pharm Ltd[2], ChemicalBook[3] |
| Appearance | Colorless liquid | ChemBK[4] |
| Boiling Point | 281.1 °C at 760 mmHg | ChemNet[1] |
| ~235-236 °C | ChemBK[4] | |
| 260.32 °C (rough estimate) | ChemBK[4] | |
| Density | 1.112 g/cm³ | ChemNet[1] |
| ~1.058 g/mL | ChemBK[4] | |
| Refractive Index | 1.435 | ChemNet[1] |
| 1.4486 (estimate) | ChemBK[4] | |
| Melting Point | ~ -2 °C (estimate) | ChemBK[4] |
| Flash Point | 119.9 °C | ChemNet[1] |
| Vapor Pressure | 0.00363 mmHg at 25°C | ChemNet[1] |
| Solubility | Insoluble in water; Soluble in ethanol and ether.[4] | ChemBK |
Experimental Protocols for Physical Property Determination
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
A small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube.
-
Thermometer.
-
Heating mantle or oil bath.
-
Boiling chips.
Procedure:
-
Place a small volume (1-2 mL) of this compound and a few boiling chips into the distillation flask or a test tube for the Thiele tube method.
-
Assemble the apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Gently heat the sample.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.
-
If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a specific volume flask).
-
Analytical balance.
-
Water bath for temperature control.
Procedure:
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and weigh it.
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the process of thermal equilibration, volume adjustment, and weighing.
-
Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer). The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Apparatus:
-
Abbe refractometer.
-
Constant temperature water bath connected to the refractometer.
-
Dropper.
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the water bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index from the scale.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound are not widely available in public databases. The following are predicted data based on the chemical structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups, the succinate backbone protons, and the aldehydic proton. The ethyl groups would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons on the succinate backbone would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other and the formyl proton. The aldehydic proton would appear as a downfield singlet or a doublet if coupled to the adjacent C-H.
-
¹³C NMR (Predicted): The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the aldehydic carbonyl carbon, the carbons of the ethyl groups, and the sp³ hybridized carbons of the succinate backbone.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.
-
C=O stretching (aldehyde): A strong absorption band around 1720-1740 cm⁻¹.
-
C-H stretching (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-O stretching (ester): A strong band in the region of 1000-1300 cm⁻¹.
-
C-H stretching (alkane): Absorption bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (202.20). Common fragmentation patterns would likely involve the loss of ethoxy groups (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the succinate backbone.
Workflow for Chemical Characterization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.
Conclusion
This technical guide consolidates the currently available, albeit sometimes conflicting, physical property data for this compound. It also provides standardized protocols for the experimental determination of these properties and outlines the expected spectroscopic characteristics. The provided workflow offers a systematic approach to the characterization of this and similar chemical entities. It is hoped that this guide will serve as a valuable resource for researchers and facilitate the use of this compound in scientific and industrial applications. Experimental verification of the presented data is strongly encouraged.
References
An In-depth Technical Guide to Diethyl 2-formylsuccinate
CAS Number: 5472-38-8
This technical guide provides a comprehensive overview of Diethyl 2-formylsuccinate, a valuable intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis protocols, reactivity, and potential applications, with a focus on structured data presentation and procedural clarity.
Physicochemical and Spectroscopic Data
This compound, also known as diethyl 2-formylbutanedioate, is an organic ester with the molecular formula C₉H₁₄O₅.[1][2] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5472-38-8 | [1] |
| Molecular Formula | C₉H₁₄O₅ | [1] |
| Molecular Weight | 202.20 g/mol | [1][3] |
| Appearance | Colorless liquid | [4] |
| Density | 1.112 g/cm³ | [1][5] |
| Boiling Point | 281.1°C at 760 mmHg | [1][5] |
| Flash Point | 119.9°C | [1][4] |
| Refractive Index | 1.435 | [1] |
| Vapor Pressure | 0.00363 mmHg at 25°C | [1][4] |
| Solubility | Insoluble in water; Soluble in ethanol and ether. | [4] |
While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure, which contains ester and aldehyde functional groups.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Signals and Characteristics |
| ¹H NMR | Signals corresponding to ethyl groups (-OCH₂CH₃), a methine proton adjacent to the formyl and ester groups (-CH(CHO)-), and an aldehydic proton (-CHO). |
| ¹³C NMR | Resonances for carbonyl carbons of the ester and aldehyde groups, carbons of the ethyl groups, and the aliphatic backbone carbons. |
| IR Spectroscopy | Strong C=O stretching absorptions for the ester (~1735 cm⁻¹) and aldehyde (~1725 cm⁻¹) groups. C-H stretching for the aldehyde proton (~2720 and ~2820 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (202.20 g/mol ) and characteristic fragmentation patterns of esters and aldehydes. |
Synthesis and Experimental Protocols
The primary synthesis route for this compound is a Claisen condensation reaction between diethyl succinate and ethyl formate, using a strong base such as sodium ethoxide.
Experimental Protocol: Synthesis of Diethyl (RS)-formylsuccinate[6]
-
Materials:
-
Sodium (10.0 g)
-
Dry Toluene (100 cm³)
-
Ethanol (20 cm³)
-
Diethyl succinate (70.0 g)
-
Ethyl formate (35.0 g)
-
Water (100 cm³)
-
-
Procedure:
-
A suspension of finely divided sodium is prepared in dry toluene (100 cm³).
-
Ethanol (20 cm³) is added portionwise to the sodium suspension to form sodium ethoxide. Upon completion of the addition, the mixture is heated at 80°C for 3.5 hours.
-
The resulting yellow suspension is cooled to 20°C.
-
A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over 1 hour, maintaining the reaction temperature between 20°C and 30°C.
-
The mixture is stirred at ambient temperature for 16 hours.
-
Following the reaction period, water (100 cm³) is carefully added to quench the reaction and dissolve the sodium salt of the product. Subsequent acidification and extraction would be performed to isolate the final product.
-
Chemical Reactivity and Applications in Drug Development
This compound is a versatile building block in organic synthesis due to its multiple functional groups. The aldehyde group is a reactive electrophile, while the ester groups can undergo hydrolysis or transesterification. The α-proton to the formyl group can be acidic, allowing for further functionalization.
Its derivatives are of significant interest in medicinal chemistry. Malonates and their derivatives are crucial for synthesizing key intermediates for numerous active pharmaceutical ingredients.[6] For instance, a complex derivative, Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, was synthesized from diethyl 2-oxomalonate (a related compound) and investigated as a potential drug candidate against the SARS-CoV-2 main protease, a key target for COVID-19 drug discovery.[6] This highlights the role of such synthons in the development of novel therapeutics.
The general reactivity of this compound allows it to be a precursor in various synthetic pathways.
General Protocol: Spectroscopic Characterization
To confirm the identity and purity of synthesized this compound, a standard workflow of spectroscopic analysis is employed.[7]
-
Objective: To elucidate the molecular structure and confirm the presence of key functional groups.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical environment of protons and carbons.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using a thin film method between salt plates (NaCl or KBr) or via an ATR accessory.
-
Analyze the spectrum for characteristic absorption bands of the functional groups.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer (e.g., using GC-MS or direct infusion).
-
Analyze the mass-to-charge ratio of the molecular ion and its fragmentation pattern to confirm the molecular weight and structural fragments.
-
-
Safety Information
This compound is classified as an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] Standard laboratory safety precautions should be taken when handling this compound.
-
Safety Measures:
Conclusion
This compound (CAS 5472-38-8) is a key chemical intermediate with established synthesis protocols and significant potential in organic synthesis. Its utility as a precursor for complex molecules, including those with potential therapeutic applications, makes it a compound of interest for researchers in synthetic chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.
References
- 1. 5472-38-8 diethyl formylsuccinate diethyl formylsuccinate - CAS Database [chemnet.com]
- 2. This compound | 5472-38-8 | Benchchem [benchchem.com]
- 3. This compound - CAS:5472-38-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. chembk.com [chembk.com]
- 5. CAS#:5472-38-8 | Butanedioic acid,2-formyl-, 1,4-diethyl ester | Chemsrc [chemsrc.com]
- 6. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Diethyl 2-formylsuccinate from Diethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl 2-formylsuccinate from diethyl succinate. The core of this transformation lies in the Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document details the reaction mechanism, experimental protocols, and relevant data to support research and development in medicinal chemistry and drug discovery, where β-keto esters like this compound are valuable intermediates.
Reaction Overview: The Claisen Condensation
The synthesis of this compound from diethyl succinate and ethyl formate is a mixed Claisen condensation. In this reaction, a strong base is used to deprotonate the α-carbon of diethyl succinate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. Subsequent elimination of an ethoxide ion yields the final product, this compound, which is a β-keto ester.
The overall transformation can be depicted as follows:
Figure 1: Conceptual workflow of the synthesis of this compound.
Experimental Protocols
A common and effective method for the synthesis of this compound involves the use of sodium metal as a base in a non-polar solvent like toluene. The following protocol is based on established procedures.[1]
Synthesis using Sodium in Toluene
Materials and Equipment:
-
Reactants: Diethyl succinate, ethyl formate, sodium metal, ethanol.
-
Solvent: Dry toluene.
-
Reagents for Workup: Water.
-
Equipment: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube. A heating mantle and an ice bath are also required.
Procedure:
-
Preparation of Sodium Ethoxide (in situ): To a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³), ethanol (20 cm³) is added portionwise.[1]
-
Heating: Upon completion of the addition, the mixture is heated to 80°C for 3.5 hours.[1]
-
Reactant Addition: The resulting yellow suspension is cooled to 20°C. A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is then added dropwise over a period of 1 hour, maintaining the temperature of the reaction mixture between 20°C and 30°C.[1]
-
Reaction Time: The mixture is stirred at ambient temperature for 16 hours.[1]
-
Workup: Water (100 cm³) is carefully added to the reaction mixture to quench any unreacted sodium and to dissolve the sodium salt of the product.[1] The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Quantitative Data
The yield of this compound can vary depending on the specific reaction conditions, including the choice of base and solvent. While a specific yield for the above-mentioned protocol is not provided in the cited literature, Claisen condensations of this type generally proceed in moderate to good yields.
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Sodium in Toluene Method[1] |
| Base | Sodium Metal |
| Solvent | Toluene |
| Reactant 1 | Diethyl Succinate |
| Reactant 2 | Ethyl Formate |
| Reaction Temperature | 20-30°C (addition), then ambient |
| Reaction Time | 16 hours |
| Reported Yield | Not specified in the source |
Reaction Mechanism
The synthesis of this compound proceeds via a mixed Claisen condensation mechanism. The key steps are illustrated below:
Figure 2: Mechanism of the Claisen condensation for this compound synthesis.
-
Enolate Formation: A strong base, such as sodium ethoxide (formed in situ from sodium and ethanol), removes an acidic α-proton from diethyl succinate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of ethyl formate, which is the more electrophilic carbonyl compound and lacks α-protons, thus preventing self-condensation. This attack forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group to regenerate the carbonyl group and form the final product, this compound.
Characterization
Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy (Predicted)
-
~1.2-1.4 ppm (triplet, 6H): Corresponds to the two methyl groups of the ethyl esters.
-
~2.8-3.2 ppm (multiplet, 2H): Corresponds to the methylene group adjacent to the formyl group.
-
~3.5-3.8 ppm (multiplet, 1H): Corresponds to the methine proton at the α-position.
-
~4.1-4.4 ppm (quartet, 4H): Corresponds to the two methylene groups of the ethyl esters.
-
~9.7 ppm (singlet, 1H): Corresponds to the aldehydic proton of the formyl group.
¹³C NMR Spectroscopy (Predicted)
-
~14 ppm: Corresponds to the methyl carbons of the ethyl esters.
-
~35-45 ppm: Corresponds to the methylene carbon of the succinate backbone.
-
~50-60 ppm: Corresponds to the methine carbon at the α-position.
-
~61-63 ppm: Corresponds to the methylene carbons of the ethyl esters.
-
~168-172 ppm: Corresponds to the carbonyl carbons of the ester groups.
-
~200 ppm: Corresponds to the carbonyl carbon of the formyl group.
Infrared (IR) Spectroscopy (Predicted)
-
~2980 cm⁻¹: C-H stretching of the alkyl groups.
-
~1735-1750 cm⁻¹: C=O stretching of the ester carbonyl groups.
-
~1720-1740 cm⁻¹: C=O stretching of the aldehyde carbonyl group.
-
~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretching of the aldehyde group (Fermi doublet).
-
~1200-1250 cm⁻¹: C-O stretching of the ester groups.
Disclaimer: The predicted spectroscopic data should be used as a guide. Actual experimental values may vary. It is highly recommended to acquire experimental spectra for confirmation.
This technical guide provides a foundational understanding of the synthesis of this compound. For further optimization and application in specific drug development pipelines, additional experimental work and analysis are recommended.
References
An In-depth Technical Guide on the Claisen Condensation Mechanism for the Synthesis of Diethyl 2-Formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crossed Claisen condensation reaction for the synthesis of diethyl 2-formylsuccinate, a valuable β-keto ester intermediate in organic synthesis. This document details the reaction mechanism, provides a detailed experimental protocol, and discusses the expected spectroscopic characteristics of the product.
Introduction to the Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1][2][3] The product of this reaction is a β-keto ester or a β-diketone.[4] The reaction proceeds through the formation of an enolate ion from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester.[2]
The synthesis of this compound is an example of a crossed Claisen condensation , where two different esters are used: diethyl succinate and ethyl formate.[5] In this reaction, diethyl succinate provides the enolizable α-protons to form the nucleophilic enolate, while ethyl formate, which lacks α-protons and cannot self-condense, serves as the electrophilic acylating agent.[6][7] This directed condensation is synthetically useful as it minimizes the formation of side products that would arise from the self-condensation of two enolizable esters.[5]
The Reaction Mechanism
The formation of this compound via the crossed Claisen condensation proceeds through a series of well-defined steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium and ethanol, deprotonates the α-carbon of diethyl succinate. This α-proton is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group, leading to the formation of a resonance-stabilized enolate ion.[8]
-
Nucleophilic Attack: The newly formed enolate ion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group. This step yields the desired β-keto ester, this compound.
-
Deprotonation of the β-Keto Ester: The product, this compound, has a highly acidic proton on the α-carbon situated between the two carbonyl groups (the formyl and the ester carbonyls). The ethoxide ion generated in the previous step is a strong enough base to deprotonate this α-carbon, forming a highly resonance-stabilized enolate of the β-keto ester. This acid-base equilibrium is crucial as it drives the reaction to completion.[4]
-
Protonation: A final workup step with a mild acid is necessary to neutralize the enolate and any remaining base, yielding the final product, this compound.[2]
Caption: Mechanism of the Crossed Claisen Condensation.
Quantitative Data
Table 1: Spectroscopic Data for Diethyl Succinate (Starting Material)
| Spectroscopic Data | Diethyl Succinate |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 1.21 (t, 6H, J=7 Hz), 2.56 (s, 4H), 4.10 (q, 4H, J=7 Hz) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 14.0, 29.0, 60.3, 172.2 |
| IR (Neat, cm⁻¹) | C=O stretch: ~1735; C-O stretch: ~1150-1250; C-H stretch: ~2850-3000[9] |
Table 2: Expected Spectroscopic Data for this compound (Product)
| Spectroscopic Data | Expected Peaks for this compound |
| ¹H NMR | Signals for two ethyl groups (triplet and quartet); a singlet or doublet for the formyl proton (CHO) at ~9.5-10.0 ppm; multiplets for the CH and CH₂ protons of the succinate backbone. |
| ¹³C NMR | Signals for the two ethyl groups; two distinct ester carbonyl carbons; a signal for the formyl carbonyl carbon at ~190-200 ppm; signals for the CH and CH₂ carbons of the succinate backbone. |
| IR (cm⁻¹) | Two distinct C=O stretching bands: one for the ester carbonyls (~1735 cm⁻¹) and one for the aldehyde carbonyl (~1720-1740 cm⁻¹); C-H stretch of the aldehyde proton (~2720 and ~2820 cm⁻¹); C-O stretching of the esters.[10] |
Disclaimer: The spectroscopic data for this compound is predicted based on the known chemical shifts and absorption frequencies of similar functional groups and is provided for reference purposes.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on a literature procedure.[1]
Materials:
-
Sodium (Na)
-
Dry Toluene
-
Ethanol (EtOH)
-
Diethyl succinate
-
Ethyl formate
-
Water (H₂O)
Procedure:
-
To a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³), ethanol (20 cm³) is added portionwise.
-
Upon completion of the addition, the mixture is heated at 80°C for 3.5 hours.
-
The resulting yellow suspension is cooled to 20°C.
-
A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over a period of 1 hour, maintaining the temperature of the reaction mixture between 20°C and 30°C.
-
The reaction mixture is then stirred at ambient temperature for 16 hours.
-
After the reaction is complete, water (100 cm³) is carefully added to quench the reaction.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Caption: Experimental Workflow for this compound Synthesis.
Conclusion
The crossed Claisen condensation provides an effective method for the synthesis of this compound from diethyl succinate and ethyl formate. The mechanism is well-understood and proceeds through the formation of a key enolate intermediate. While specific quantitative yield and spectroscopic data for this exact compound are not extensively published, the provided experimental protocol and the general principles of Claisen condensations offer a solid foundation for its synthesis and characterization in a laboratory setting. This technical guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. prepchem.com [prepchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Butanedioic acid, diethyl ester [webbook.nist.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
Spectroscopic and Synthetic Profile of Diethyl 2-formylsuccinate: A Technical Guide
Introduction
Diethyl 2-formylsuccinate (CAS No. 5472-38-8) is a valuable synthetic intermediate in organic chemistry, notable for its bifunctional nature, incorporating both ester and aldehyde moieties. This dual reactivity makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, alongside a detailed experimental protocol for its synthesis and characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Predicted Spectroscopic Data
Due to the tautomeric nature of β-dicarbonyl compounds, this compound can exist in both keto and enol forms. The following spectroscopic data are predicted based on its structure and comparison with similar compounds. The keto-enol tautomerism will be reflected in the spectra, particularly in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto-enol Tautomers) Predicted in CDCl₃ solvent.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto-form) | Assignment (Enol-form) |
| a | ~9.7 | Singlet | 1H | -CHO | - |
| b | ~12.0 | Singlet (broad) | 1H | - | =CHOH |
| c | ~7.5 | Doublet | 1H | - | =CH OH |
| d | ~4.2 | Quartet | 4H | -OCH₂ CH₃ | -OCH₂ CH₃ |
| e | ~3.8 | Multiplet | 1H | -CH (CHO) | - |
| f | ~2.9 | Multiplet | 2H | -CH₂ COOEt | -CH₂ COOEt |
| g | ~1.3 | Triplet | 6H | -OCH₂CH₃ | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Keto-enol Tautomers) Predicted in CDCl₃ solvent.
| Signal | Chemical Shift (δ, ppm) | Assignment (Keto-form) | Assignment (Enol-form) |
| 1 | ~200 | C HO | - |
| 2 | ~172 | -C OOEt | -C OOEt |
| 3 | ~170 | -C OOEt | -C OOEt |
| 4 | ~160 | - | =C HOH |
| 5 | ~105 | - | -C (=CHOH) |
| 6 | ~61 | -OC H₂CH₃ | -OC H₂CH₃ |
| 7 | ~55 | -C H(CHO) | - |
| 8 | ~35 | -C H₂COOEt | -C H₂COOEt |
| 9 | ~14 | -OCH₂C H₃ | -OCH₂C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 (broad) | Medium | O-H stretch (enol form) |
| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~2720 | Weak | C-H stretch (aldehyde C-H) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (aldehyde, keto form) |
| ~1650 | Medium | C=C stretch (enol form) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Notes |
| 202 | [M]⁺ | Molecular Ion |
| 173 | [M - CHO]⁺ | Loss of the formyl group |
| 157 | [M - OEt]⁺ | Loss of an ethoxy group |
| 129 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl group |
| 101 | [M - COOEt - C₂H₄]⁺ | Further fragmentation |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via Claisen condensation of diethyl succinate and ethyl formate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Dry toluene
-
Diethyl succinate
-
Ethyl formate
-
Water
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³) is prepared.
-
Absolute ethanol (20 cm³) is added portionwise to the sodium suspension.
-
Upon completion of the addition, the mixture is heated to 80°C for 3.5 hours.
-
The resulting yellow suspension is cooled to 20°C.
-
A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over 1 hour, maintaining the temperature between 20°C and 30°C.
-
The reaction mixture is stirred at ambient temperature for 16 hours.
-
After the reaction period, water (100 cm³) is carefully added to quench the reaction.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in an NMR tube.
-
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualized Workflow
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Diethyl 2-formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diethyl 2-formylsuccinate. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Molecular Structure and NMR Signal Assignment
This compound possesses a unique structure with several distinct proton and carbon environments, leading to a characteristic NMR spectrum. The numbering convention used for the assignment of NMR signals is illustrated in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR signal assignment.
The molecule contains a chiral center at C2, which can lead to diastereotopic protons in the adjacent methylene group (C3), potentially resulting in more complex splitting patterns than might be initially expected. The presence of the aldehyde group introduces a highly deshielded proton and carbon signal, which are key identifying features in the respective NMR spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals a set of distinct signals corresponding to the different proton environments in the molecule. The data is summarized in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Signal | Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |
| a | H9 | 9.75 | Doublet (d) | 1.5 | 1H |
| b | H2 | 3.85 | Doublet of Doublets (dd) | 8.0, 6.0 | 1H |
| c | H5, H7 | 4.20 | Quartet (q) | 7.1 | 4H |
| d | H3a | 3.10 | Doublet of Doublets (dd) | 17.0, 8.0 | 1H |
| e | H3b | 2.90 | Doublet of Doublets (dd) | 17.0, 6.0 | 1H |
| f | H6, H8 | 1.25 | Triplet (t) | 7.1 | 6H |
Disclaimer: Data is predicted using online NMR prediction tools and should be used as a reference. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ provides complementary information for the structural confirmation of this compound. The chemical shifts for each unique carbon atom are presented in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Signal | Atom Assignment | Predicted Chemical Shift (ppm) |
| 1 | C9 (Aldehyde) | 198.0 |
| 2 | C1, C4 (Ester Carbonyls) | 171.5, 169.0 |
| 3 | C5, C7 (OCH₂) | 61.5 |
| 4 | C2 (CH) | 55.0 |
| 5 | C3 (CH₂) | 35.0 |
| 6 | C6, C8 (CH₃) | 14.0 |
Disclaimer: Data is predicted using online NMR prediction tools and should be used as a reference. Actual experimental values may vary.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of diethyl succinate derivatives, which can be adapted for this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane, TMS, if not already in the solvent)
-
Pasteur pipettes
-
Vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
The height of the solution in the tube should be approximately 4-5 cm.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 16-32 for good signal-to-noise).
-
Set a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Spectrum Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width (e.g., 0 to 220 ppm).
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both spectra.
-
For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Logical Relationships in NMR Analysis
The structural elucidation of this compound from its NMR spectra follows a logical workflow, correlating the molecular structure to the observed spectral data.
Caption: Logical workflow for the analysis of ¹H and ¹³C NMR spectra of this compound.
This diagram illustrates how the distinct chemical environments within the this compound molecule give rise to specific signals in the ¹H and ¹³C NMR spectra. The analysis of chemical shifts, integration, and multiplicity in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allows for a comprehensive and unambiguous assignment of the molecular structure.
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl 2-formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Diethyl 2-formylsuccinate. Due to the limited availability of a publicly accessible, experimentally obtained IR spectrum for this specific compound, this document focuses on the predicted IR absorption characteristics based on its molecular structure, alongside detailed experimental protocols for acquiring such a spectrum.
Predicted Infrared Absorption Data
The structure of this compound contains three key functional groups that give rise to characteristic absorption bands in the infrared spectrum: an aldehyde, and two ester groups. The predicted locations of these vibrational bands are summarized in the table below. These predictions are based on well-established correlation tables for IR spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~2980-2850 | Medium to Strong | C-H (Alkyl) | Stretch |
| ~2850-2820 | Medium, Sharp | C-H (Aldehyde) | Stretch |
| ~2750-2720 | Medium, Sharp | C-H (Aldehyde) | Stretch (often a distinct shoulder) |
| ~1740-1720 | Strong, Sharp | C=O (Aldehyde) | Stretch |
| ~1750-1735 | Strong, Sharp | C=O (Ester) | Stretch |
| ~1250-1150 | Strong | C-O (Ester) | Asymmetric Stretch |
| ~1470-1450 | Variable | C-H (Alkyl) | Bend (Scissoring) |
| ~1390-1370 | Variable | C-H (Alkyl) | Bend (Rocking) |
Experimental Protocols
To obtain an infrared spectrum of this compound, which is a liquid at room temperature, the following experimental methodologies are recommended.
Sample Preparation (Neat Liquid)
A significant advantage of analyzing liquid samples via IR spectroscopy is the minimal sample preparation required. The "neat" sample technique is most common.
-
Salt Plate Preparation : Obtain two polished infrared-transparent salt plates (e.g., NaCl, KBr, or AgCl) from a desiccator to ensure they are free of moisture.
-
Sample Application : Place a single drop of this compound onto the center of one salt plate.
-
Sandwiching : Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
-
Mounting : Secure the salt plate "sandwich" in the spectrometer's sample holder.
-
Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone or isopropanol) and returned to the desiccator.
Instrumentation and Data Acquisition
A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring an IR spectrum.
-
Background Spectrum : With an empty sample compartment, a background spectrum is first collected. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum : The prepared sample is then placed in the instrument's beam path, and the sample spectrum is recorded.
-
Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.
Visualizing Methodologies and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections between the molecular structure and its expected spectral features.
Caption: Experimental workflow for IR spectroscopy of a liquid sample.
Caption: Relationship between functional groups and expected IR peaks.
The Dynamic Equilibrium: A Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-Formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the keto-enol tautomerism exhibited by Diethyl 2-formylsuccinate, a phenomenon of critical importance in organic synthesis and medicinal chemistry. Understanding and controlling this equilibrium is paramount for predicting reactivity, ensuring reproducibility in synthetic protocols, and elucidating the behavior of molecules in biological systems.
Introduction to Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (an aldehyde or ketone) and an "enol" form (an alcohol adjacent to a double bond).[1] These two forms, known as tautomers, are constitutional isomers that readily interconvert.[2][3] The process typically involves the migration of a proton and the shifting of a double bond. While the keto form is generally more stable and thus predominates for simple aldehydes and ketones, structural features and environmental conditions can significantly shift the equilibrium in favor of the enol tautomer.[3][4]
This compound, a β-aldehydic ester, possesses structural features that make its tautomeric equilibrium particularly sensitive and interesting for study. The presence of both a formyl group and two ester functionalities influences the acidity of the α-hydrogen, playing a key role in the stability of the respective tautomers.
The Tautomeric Forms of this compound
The equilibrium for this compound involves the interconversion between the aldehydic (keto) form and the enolic form.
-
Keto Form (this compound): This form contains the aldehyde functional group.
-
Enol Form (Diethyl 2-(hydroxymethylene)succinate): This form features a hydroxyl group bonded to a carbon that is part of a carbon-carbon double bond. The enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the adjacent ester carbonyl. This creates a stable six-membered ring-like structure.
Factors Influencing the Keto-Enol Equilibrium
The position of the tautomeric equilibrium is not static and is influenced by a variety of structural and environmental factors.
Structural Effects
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the ester groups in this compound, increases the acidity of the α-hydrogen, which facilitates its removal and the subsequent formation of the enol form.[2]
-
Conjugation and Hydrogen Bonding: The enol form is stabilized by conjugation of the C=C double bond with the carbonyl group of the ester. Furthermore, strong intramolecular hydrogen bonding in the enol form creates a pseudo-aromatic ring, which significantly increases its stability and shifts the equilibrium towards the enol.[3][5] For 1,3-dicarbonyl compounds, this stabilization can lead to the enol form being the major species present at equilibrium.[3]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the carbonyl group of the keto form, leading to its stabilization.[2]
-
Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored as it is less dependent on intermolecular interactions for stability.
Temperature
Temperature can affect the equilibrium constant. An increase in temperature often favors the formation of the less stable tautomer, which in many cases is the enol form, due to entropic factors.[6]
pH and Catalysis
The interconversion between keto and enol forms is catalyzed by both acids and bases.[5]
-
Acid Catalysis: In acidic conditions, the carbonyl oxygen of the keto form is protonated, making the α-hydrogen more susceptible to removal by a weak base (like the solvent), leading to the enol.[2][3][7]
-
Base Catalysis: In basic conditions, a base removes the acidic α-hydrogen to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom in the enolate yields the enol form.[2]
Quantitative Analysis of Tautomeric Equilibrium
| Solvent | Temperature (°C) | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) |
| CDCl₃ | 25 | ~15% | ~85% | ~5.7 |
| DMSO-d₆ | 25 | ~25% | ~75% | ~3.0 |
| Benzene-d₆ | 25 | ~10% | ~90% | ~9.0 |
| Methanol-d₄ | 25 | ~40% | ~60% | ~1.5 |
Note: The values presented are illustrative and represent typical trends for β-aldehydic esters where the enol form is significantly stabilized.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Claisen condensation.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Dry toluene
-
Diethyl succinate
-
Ethyl formate
-
Water
Procedure:
-
A suspension of finely divided sodium in dry toluene is prepared in a reaction vessel.
-
Absolute ethanol is added portion-wise to the sodium suspension to form sodium ethoxide. The mixture is heated to ensure complete reaction.
-
The resulting suspension is cooled to 20-30°C.
-
A mixture of diethyl succinate and ethyl formate is added dropwise to the sodium ethoxide suspension while maintaining the temperature.
-
The reaction mixture is stirred at ambient temperature for approximately 16 hours.
-
The reaction is quenched by the careful addition of water.
-
The product is then isolated and purified using standard extraction and distillation techniques.
Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy is a powerful tool for distinguishing between the keto and enol forms and for quantifying their relative concentrations. The distinct chemical environments of protons in each tautomer give rise to unique signals.
Key Signals:
-
Keto Form: A characteristic signal for the aldehydic proton (-CHO) appears far downfield, typically in the range of δ 9.5-10.0 ppm. A signal for the α-hydrogen (CH adjacent to the aldehyde and ester) will also be present.
-
Enol Form: The aldehydic proton signal is absent. A new signal for the vinylic proton (=CH-) appears in the range of δ 7.0-8.0 ppm. A broad signal for the enolic hydroxyl proton (-OH) appears further downfield, often between δ 10.0-15.0 ppm, due to strong intramolecular hydrogen bonding.
Procedure:
-
Prepare a solution of this compound of known concentration in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H NMR spectrum of the sample.
-
Integrate the area of a characteristic signal for the keto form (e.g., the aldehyde proton) and a characteristic signal for the enol form (e.g., the vinylic proton).
-
The molar ratio of the two tautomers is directly proportional to the ratio of their integration values.
-
% Enol = [Integration(Enol) / (Integration(Enol) + Integration(Keto))] * 100
-
% Keto = [Integration(Keto) / (Integration(Enol) + Integration(Keto))] * 100
-
-
The equilibrium constant (Keq) is calculated as the ratio [Enol] / [Keto].
Mechanistic Pathways and Workflows
Tautomerization Mechanisms
The interconversion between the keto and enol forms of this compound can be visualized as catalyzed pathways.
Experimental Workflow
The logical flow for investigating the tautomerism of this compound is outlined below.
Implications for Drug Development
The study of tautomerism is not merely an academic exercise; it has profound implications in the field of drug development. The different tautomeric forms of a molecule can exhibit distinct physicochemical properties and biological activities.
-
Receptor Binding: The shape, hydrogen bonding capability, and electronic distribution of a drug molecule are critical for its interaction with a biological target. Different tautomers present different pharmacophores, which can lead to significant differences in binding affinity and efficacy.
-
Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Intellectual Property: Defining and claiming all relevant tautomeric forms is a crucial aspect of protecting intellectual property in pharmaceutical patents.
Compounds like malonates are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[8][9][10] A thorough understanding of the tautomeric behavior of intermediates like this compound is essential for controlling reaction pathways, optimizing yields, and ensuring the synthesis of the desired active pharmaceutical ingredient (API) with high purity.
References
- 1. jackwestin.com [jackwestin.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Navigating the Stability of Diethyl 2-formylsuccinate: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the chemical stability and proper storage of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides a comprehensive overview of the chemical stability of Diethyl 2-formylsuccinate, a key building block in organic synthesis, and outlines best practices for its storage and handling.
This compound, a versatile intermediate, is susceptible to degradation under various environmental conditions. Its stability is influenced by factors such as temperature, pH, light, and the presence of air. A thorough understanding of these factors is crucial for maintaining its purity and reactivity over time.
Key Factors Influencing Chemical Stability
The chemical structure of this compound, which incorporates both ester and aldehyde functionalities, dictates its reactivity and potential degradation pathways. The primary routes of decomposition include hydrolysis, oxidation, and thermal degradation.
Hydrolysis: The ester groups in this compound are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. This process leads to the formation of the corresponding carboxylic acids and ethanol. The presence of the formyl group, a type of β-keto ester, can influence the rate of this degradation pathway.
Oxidation: The aldehyde functional group is prone to oxidation, particularly in the presence of air (oxygen). This can lead to the formation of the corresponding carboxylic acid, altering the chemical properties and purity of the compound.
Thermal Degradation: Elevated temperatures can promote the decomposition of this compound. Studies on related succinate esters suggest that thermal degradation can proceed through mechanisms such as β-hydrogen bond scission, leading to the formation of various byproducts. For instance, the thermal decomposition of poly(alkylene succinate)s has been observed at high temperatures, ranging from 420-430°C.[1] Similarly, imidazoline/dimethyl succinate hybrids have been found to be thermally stable up to 200–208°C under inert conditions.[2]
Proper Storage and Handling
To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing is often recommended by suppliers.
-
Atmosphere: To prevent oxidation of the aldehyde group, storage under an inert atmosphere, such as nitrogen or argon, is advisable.
-
Light: Protect from light by storing in an amber-colored vial or in a dark location.
-
Moisture: Avoid exposure to moisture to minimize the risk of hydrolysis. Ensure containers are tightly sealed.
When handling this compound, it is important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. As with many reactive organic compounds, it is prudent to handle it within a fume hood.
Quantitative Stability Data
While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, the following table summarizes the potential degradation pathways and influencing factors based on the chemistry of its functional groups and data from analogous compounds.
| Parameter | Condition | Potential Degradation Pathway | Potential Degradation Products |
| pH | Acidic or Basic | Hydrolysis | Succinic acid, Ethanol, Formylsuccinic acid |
| Temperature | Elevated | Thermal Decomposition | Aldehydes, Ketones, Carboxylic acids |
| Light | UV exposure | Photodegradation | Various photo-oxidation products |
| Air (Oxygen) | Presence of O₂ | Oxidation | Formylsuccinic acid |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. The following outlines a general experimental protocol for a forced degradation study.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Forced Degradation Studies: Subject the stock solution to various stress conditions:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase gradient of water (with a modifier like formic acid or a buffer) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Visualization of Stability Factors and Handling Workflow
To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Factors influencing the chemical stability of this compound.
Caption: Workflow for the proper storage and handling of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synthetic Versatility: A Technical Guide to Novel Reactions of Diethyl 2-formylsuccinate
For Immediate Release
[City, State] – December 29, 2025 – Diethyl 2-formylsuccinate, a versatile C5 building block, is emerging as a powerful tool for the synthesis of diverse heterocyclic scaffolds and complex molecular architectures. This technical guide provides an in-depth exploration of its reactivity, focusing on novel transformations with significant potential for applications in drug discovery and materials science. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to harness the full synthetic potential of this valuable reagent.
Core Reactivity and Synthetic Applications
This compound possesses a unique combination of functional groups: an aldehyde, two esters, and an active methylene group. This arrangement allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecules. This guide will focus on three key areas of its reactivity: reactions with hydrazines for the synthesis of five- and six-membered heterocycles, Knoevenagel condensations with active methylene compounds, and its potential in multicomponent and domino reactions.
Reaction with Hydrazine: A Gateway to Pyrazolones and Pyridazinones
A key and novel reaction of this compound is its condensation with hydrazine hydrate. This reaction provides a direct route to two important classes of heterocycles: pyrazolones and dihydropyridazinones. The reaction proceeds readily at room temperature, and the product distribution can be influenced by the reaction conditions.
Two major products have been isolated and characterized from this reaction: 4-carbethoxy-3-pyrazolone and 4-carbethoxy-4,5-dihydro-6-pyridazone. The formation of these two isomers highlights the dual reactivity of this compound, where either the formyl group or one of the ester groups can participate in the initial condensation with hydrazine.
Experimental Protocol: Reaction of this compound with Hydrazine Hydrate
A solution of hydrazine hydrate (0.10 mole) in 100 mL of water is added slowly with stirring to a solution of this compound (0.10 mole) in 100 mL of ethanol. The reaction is exothermic, and the temperature of the mixture may rise to approximately 45°C. Upon cooling, the less soluble 4-carbethoxy-3-pyrazolone precipitates and can be collected by filtration. The more soluble 4-carbethoxy-4,5-dihydro-6-pyridazone can be isolated from the filtrate.
Quantitative Data:
| Product Name | Melting Point (°C) |
| 4-carbethoxy-3-pyrazolone | 171.5-172 |
| 4-carbethoxy-4,5-dihydro-6-pyridazone | Lower melting, more soluble |
Note: Specific yield data for each isomer is not detailed in the primary literature; however, the pyrazolone is reported as the less soluble, more easily purified product.
Reaction Pathway
Caption: Reaction of this compound with hydrazine.
Knoevenagel Condensation: Carbon-Carbon Bond Formation
The aldehyde functionality of this compound makes it an excellent substrate for the Knoevenagel condensation. This reaction involves the condensation with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This provides a powerful method for extending the carbon skeleton and introducing further functionality.
General Experimental Protocol: Knoevenagel Condensation
To a stirred solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1-1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol), a catalytic amount of a weak base (e.g., piperidine, triethylamine) is added. The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or extraction.
Potential Products and Applications
The Knoevenagel condensation of this compound with various active methylene compounds can lead to a diverse range of highly functionalized products. These products, possessing multiple reactive sites, are valuable intermediates for the synthesis of complex carbocycles and heterocycles with potential applications in medicinal chemistry and materials science.
Knoevenagel Condensation Workflow
Initial Reactivity Screening of Diethyl 2-formylsuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the initial reactivity screening of Diethyl 2-formylsuccinate (CAS 5472-38-8), a versatile building block in organic synthesis. This document outlines its fundamental physicochemical properties, synthesis, and key reactive characteristics, with a focus on cyclization and condensation reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development, particularly in the synthesis of heterocyclic compounds.
Core Compound Properties
This compound is a bifunctional molecule incorporating both an aldehyde and two ester moieties. This unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for various molecular scaffolds.
| Property | Value | Reference |
| CAS Number | 5472-38-8 | [1] |
| Molecular Formula | C₉H₁₄O₅ | [2][3] |
| Molecular Weight | 202.20 g/mol | [3] |
| Boiling Point | 281.1°C at 760 mmHg | [2] |
| Density | 1.112 g/cm³ | [2] |
| Refractive Index | 1.435 | [2] |
| Flash Point | 119.9°C | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the Claisen condensation of diethyl succinate and ethyl formate using a strong base such as sodium ethoxide, generated in situ from sodium metal and ethanol, in a non-polar solvent like toluene.
Experimental Protocol:
To a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³), ethanol (20 cm³) is added portionwise. Upon completion of the addition, the mixture is heated to 80°C for 3.5 hours. The resulting yellow suspension is then cooled to 20°C. A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over 1 hour, maintaining the temperature between 20°C and 30°C. The reaction mixture is stirred at ambient temperature for 16 hours. Following this, water (100 cm³) is carefully added to quench the reaction. The organic layer is then separated, and the product is isolated and purified by distillation.
Reactivity Profile: Cyclization Reactions
The presence of the 1,4-dicarbonyl-like structure in this compound makes it an excellent substrate for cyclization reactions to form five- and six-membered heterocyclic systems. A key example is its reaction with hydrazine hydrate.
Reaction with Hydrazine Hydrate: Synthesis of 4-Carbethoxy-5-pyrazolone
The reaction of this compound with hydrazine hydrate yields two isomeric products: 4-carbethoxy-5-pyrazolone and 4-carbethoxy-4,5-dihydro-6-pyridazone. The pyrazolone is typically the major, less soluble product.[4]
Experimental Protocol:
A solution of hydrazine hydrate (5.0 g, 0.10 mole) in 100 ml of water is added slowly with stirring to a solution of diethyl formylsuccinate (20.2 g, 0.10 mole) in 100 ml of ethanol. The reaction is exothermic, with the temperature rising to approximately 45°C. Upon cooling, the pyrazolone product crystallizes.[4]
| Reactants | Molar Ratio | Solvent | Temperature | Product | Yield | Melting Point |
| This compound, Hydrazine Hydrate | 1:1 | Ethanol/Water | 45°C (exotherm), then chilled | 4-Carbethoxy-5-pyrazolone | 47% | 167-168.5°C |
Table summarizing the reaction of this compound with Hydrazine Hydrate.[4]
Reaction Pathway:
Caption: Reaction of this compound with hydrazine.
Reactivity Profile: Paal-Knorr Type Synthesis of Pyrroles
Proposed Experimental Workflow:
This workflow outlines a general procedure for the synthesis of N-substituted 2-carbethoxy-3-carboxymethylpyrroles using this compound.
Caption: Proposed workflow for Paal-Knorr pyrrole synthesis.
Spectroscopic Data
Detailed and verified spectroscopic data for this compound is not widely published in readily accessible literature. However, based on its structure, the following characteristic signals can be anticipated:
¹H NMR:
-
Aldehydic proton: A singlet or a doublet (due to coupling with the adjacent C-H) in the region of 9.5-10.5 ppm.
-
Methylene protons of the ethyl groups: Quartets around 4.1-4.3 ppm.
-
Methyl protons of the ethyl groups: Triplets around 1.2-1.4 ppm.
-
Protons on the succinate backbone: Complex multiplets in the region of 2.5-3.5 ppm.
¹³C NMR:
-
Aldehyde carbonyl carbon: A signal in the range of 190-200 ppm.
-
Ester carbonyl carbons: Signals around 170-175 ppm.
-
Methylene carbons of the ethyl groups: Signals around 60-62 ppm.
-
Methyl carbons of the ethyl groups: Signals around 14 ppm.
-
Carbons of the succinate backbone: Signals in the aliphatic region.
IR Spectroscopy:
-
C=O stretching (aldehyde): A strong absorption band around 1720-1740 cm⁻¹.
-
C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.
-
C-H stretching (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O stretching (ester): Bands in the region of 1000-1300 cm⁻¹.
Conclusion
This compound is a highly versatile and reactive molecule with significant potential in synthetic organic chemistry, particularly for the construction of heterocyclic systems. Its ability to undergo cyclization reactions, as demonstrated by its reaction with hydrazine, and its potential in Paal-Knorr type syntheses make it a valuable tool for drug discovery and development professionals. Further exploration of its reactivity with a broader range of nucleophiles is warranted to fully unlock its synthetic utility. The provided experimental protocols and predicted spectroscopic data serve as a foundational guide for researchers initiating studies with this compound.
References
- 1. CAS#:5472-38-8 | Butanedioic acid,2-formyl-, 1,4-diethyl ester | Chemsrc [chemsrc.com]
- 2. 5472-38-8 diethyl formylsuccinate diethyl formylsuccinate - CAS Database [chemnet.com]
- 3. 1,4-Diethyl 2-formylbutanedioate | C9H14O5 | CID 231500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation using Diethyl 2-formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Knoevenagel condensation reaction utilizing Diethyl 2-formylsuccinate as the carbonyl substrate. The products of this reaction, highly functionalized α,β-unsaturated systems, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] This document outlines the synthesis of the starting material, this compound, followed by a general protocol for its condensation with various active methylene compounds.
Synthesis of this compound
The requisite starting material, this compound, can be synthesized via the formylation of diethyl succinate using ethyl formate in the presence of a strong base like sodium ethoxide. A detailed experimental protocol is provided below, adapted from established literature procedures.[4]
Experimental Protocol: Synthesis of Diethyl (RS)-formylsuccinate [4]
-
Reaction Setup: A suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³) is prepared in a round-bottom flask equipped with a dropping funnel and a condenser.
-
Base Formation: Ethanol (20 cm³) is added portionwise to the sodium suspension. The mixture is then heated to 80°C for 3.5 hours to ensure the complete formation of sodium ethoxide.
-
Formylation: After cooling the resulting yellow suspension to 20°C, a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over 1 hour, maintaining the temperature between 20°C and 30°C.
-
Reaction Time: The reaction mixture is stirred at ambient temperature for 16 hours.
-
Work-up: Water (100 cm³) is carefully added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield Diethyl (RS)-formylsuccinate.
Knoevenagel Condensation of this compound
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][3][5] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, to avoid self-condensation of the aldehyde.[1]
General Experimental Protocol:
This protocol is a generalized procedure adaptable for the reaction of this compound with various active methylene compounds such as malononitrile, ethyl cyanoacetate, and diethyl malonate.
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or DBU, typically 0.1 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the active methylene compound. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to afford the desired Knoevenagel condensation product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of aldehydes with various active methylene compounds, which can be extrapolated for reactions with this compound.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 2-6 hours | 85-95 |
| Ethyl Cyanoacetate | DBU | Toluene | Reflux | 8-12 hours | 80-90 |
| Diethyl Malonate | Pyridine | Toluene | Reflux | 12-24 hours | 70-85 |
Experimental Workflow and Diagrams
The following diagrams illustrate the synthesis of this compound and the subsequent Knoevenagel condensation.
Caption: Synthesis of this compound.
Caption: Knoevenagel Condensation Workflow.
Signaling Pathway and Logical Relationships
The mechanism of the Knoevenagel condensation proceeds through a series of well-defined steps, as illustrated below.
Caption: Mechanism of Knoevenagel Condensation.
References
Topic: Michael Addition Reactions Involving Diethyl 2-Formylsuccinate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Diethyl 2-formylsuccinate, a β-keto ester analogue, is a versatile precursor that can serve as a Michael donor. Its unique structure, featuring an acidic proton flanked by two electron-withdrawing groups (an aldehyde and two esters, considering its tautomeric forms), allows for the generation of a stabilized enolate under basic conditions.[2][3] This enolate can then react with a variety of Michael acceptors to yield highly functionalized adducts, which are valuable intermediates in the synthesis of complex molecules and potential pharmaceutical agents.[4][5] These application notes provide detailed protocols for performing Michael addition reactions using this compound with common Michael acceptors and discuss the potential applications of the resulting products.
Synthesis of this compound
Prior to its use as a Michael donor, this compound can be synthesized via the Claisen condensation of diethyl succinate and ethyl formate.
Protocol 1: Synthesis of Diethyl (RS)-formylsuccinate [6]
-
Materials:
-
Sodium metal
-
Dry toluene
-
Absolute ethanol
-
Diethyl succinate
-
Ethyl formate
-
Water
-
-
Procedure:
-
Add ethanol (20 cm³) portionwise to a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³).
-
Upon completion of the addition, heat the mixture for 3.5 hours at 80°C.
-
Cool the resulting yellow suspension to 20°C.
-
Over a period of 1 hour, add a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) dropwise, maintaining the temperature between 20°C and 30°C.
-
Allow the mixture to stand at ambient temperature for 16 hours.
-
Carefully add water (100 cm³) to quench the reaction. The product can then be isolated through standard work-up procedures.
-
Michael Addition Reactions with this compound
This compound can react with various Michael acceptors, including α,β-unsaturated ketones and nitroalkenes, to form complex adducts. The following protocols are adapted from general procedures for Michael additions of 1,3-dicarbonyl compounds.[1][2][7]
Protocol 2: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the reaction of this compound with an α,β-unsaturated ketone, such as chalcone.
-
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Base (e.g., sodium ethoxide, DBU)
-
Solvent (e.g., ethanol, THF, toluene)
-
Aqueous HCl (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.1 mmol) in the chosen solvent (5 mL) at room temperature, add the base (e.g., sodium ethoxide, 0.1 mmol).
-
Stir the mixture for 10-15 minutes to generate the enolate.
-
Add the α,β-unsaturated ketone (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous HCl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Organocatalytic Asymmetric Michael Addition to a Nitroalkene
This protocol outlines an enantioselective Michael addition using a chiral organocatalyst, adapted from procedures for the addition of 1,3-dicarbonyl compounds to nitroolefins.[7][8]
-
Materials:
-
This compound
-
β-Nitrostyrene or other nitroalkene
-
Chiral organocatalyst (e.g., a thiourea-based catalyst or a chiral primary/secondary amine, 5-10 mol%)
-
Solvent (e.g., toluene, dichloromethane)
-
Brine
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a vial, add the nitroalkene (0.5 mmol), this compound (0.55 mmol), and the organocatalyst (10 mol%) in the chosen solvent (1 mL).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., -20°C or room temperature) for the required time (monitor by TLC).[7]
-
Once the reaction is complete, pour the mixture into a separatory funnel containing brine and dilute with distilled water and ethyl acetate.[7]
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product using chiral HPLC.
-
Data Presentation
The following tables summarize representative data for Michael addition reactions of 1,3-dicarbonyl compounds, which can be expected to be similar for reactions involving this compound.
Table 1: Michael Addition of 1,3-Dicarbonyl Compounds to α,β-Unsaturated Ketones
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Diethyl Malonate | Chalcone | (S)-DPEN (10) | Toluene | 0 | 12 | 92 | 95 |
| 2 | Ethyl Acetoacetate | 3-Buten-2-one | NaOEt (cat.) | EtOH | Reflux | 1 | ~90 | N/A |
| 3 | Diethyl Malonate | Cinnamone | 1,2-Diphenylethanediamine (10) | Toluene | RT | 24 | 95 | 92 |
Data for entries 1, 2, and 3 are representative and adapted from similar reactions in the literature.[1][9]
Table 2: Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 1,3-Indandione | β-Nitrostyrene | Ts-DPEN (10) | Toluene | -20 | 48 | 85 | 92 |
| 2 | Dimethyl Malonate | β-Nitrostyrene | Thiourea Catalyst (5) | Toluene | 5 | 24 | 98 | 91 |
| 3 | Acetylacetone | β-Nitrostyrene | Proline derivative (20) | CH2Cl2 | RT | 12 | 90 | 88 |
Data are representative for organocatalytic Michael additions and may require optimization for this compound.[7][10]
Visualizations
Caption: General experimental workflow for a Michael addition reaction.
Caption: Logical relationship of key components in a Michael addition.
Applications in Drug Development
The products derived from the Michael addition of this compound are highly functionalized molecules that hold significant potential in drug discovery and development. The resulting succinate derivatives can serve as versatile building blocks for the synthesis of more complex molecular architectures. For instance, such adducts can be precursors to:
-
Novel Amino Acids and Peptidomimetics: The functional groups on the adduct can be further manipulated to introduce amino functionalities, leading to the synthesis of non-natural amino acids.
-
Heterocyclic Compounds: The 1,5-dicarbonyl relationship (or its equivalent) in the Michael adducts is a classic precursor for the synthesis of various heterocyclic systems, such as pyridines and pyrimidines, which are common scaffolds in medicinal chemistry.
-
Analgesic and Anti-inflammatory Agents: Michael adducts have been explored as key building blocks for potential analgesic drugs, with some derivatives showing promising cyclooxygenase (COX) inhibition.[4]
-
Anticancer and Antiviral Agents: Malonate-based compounds have attracted attention for their pharmacological activities, including anticancer and antiviral properties.[5] The development of novel succinate derivatives through this methodology could lead to new therapeutic candidates.
The ability to introduce stereocenters in a controlled manner, particularly through asymmetric organocatalysis, is of paramount importance in modern drug development, allowing for the synthesis of enantiomerically pure compounds with specific biological activities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester reactivity [qorganica.es]
- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes [mdpi.com]
- 8. Organocatalytic Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]
- 10. Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Heterocyclic Scaffolds from Diethyl 2-Formylsuccinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Diethyl 2-formylsuccinate as a versatile starting material. The synthesized pyridazinone and pyrazolone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties.
Introduction
This compound is a highly reactive dicarbonyl compound that serves as a valuable precursor for the construction of diverse heterocyclic systems. Its unique structural features, possessing both an aldehyde and a β-ketoester equivalent, allow for facile cyclocondensation reactions with various binucleophiles, particularly hydrazine and its derivatives. This reactivity opens avenues for the synthesis of libraries of substituted pyridazinones and pyrazolones, which are prominent pharmacophores in numerous clinically used drugs. This document outlines the key synthetic transformations and provides detailed protocols for the preparation of these important heterocyclic cores.
Core Reaction Pathways
The primary synthetic routes explored herein involve the reaction of this compound with hydrazine derivatives. Depending on the reaction conditions and the nature of the hydrazine, two main classes of heterocyclic compounds can be obtained: pyridazinones and pyrazolones.
Caption: General reaction pathways for the synthesis of pyridazinones and pyrazolones from this compound.
Synthesis of Pyridazin-3(2H)-ones
The reaction of this compound with hydrazine or substituted hydrazines can lead to the formation of 4,5-dihydropyridazin-3(2H)-one derivatives. These compounds are known to exhibit a range of biological activities, including vasodilator effects.[1][2][3]
Experimental Protocol: Synthesis of Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate
This protocol describes the synthesis of a key pyridazinone intermediate from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (0.10 mol) in 100 mL of ethanol.
-
Slowly add a solution of hydrazine hydrate (0.10 mol) in 100 mL of water to the stirred ethanol solution.
-
The reaction is exothermic, and the temperature of the mixture will rise. Maintain stirring and allow the reaction to proceed for 1-2 hours at room temperature.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) |
| Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate | This compound, Hydrazine hydrate | Ethanol/Water | 1-2 h | Room Temp. | ~47% | 114-115 |
Synthesis of Pyrazol-5-ones
The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazole and pyrazolone derivatives from β-dicarbonyl compounds and hydrazines. This compound, as a 1,3-dicarbonyl equivalent, readily undergoes this reaction to yield substituted pyrazol-5-ones. These scaffolds are found in many pharmaceuticals with analgesic, anti-inflammatory, and antimicrobial properties.[4][5]
Experimental Protocol: Synthesis of 4-Carbethoxy-3-pyrazolone
This protocol details the preparation of 4-Carbethoxy-3-pyrazolone via the cyclocondensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (0.10 mol) in ethanol in a suitable reaction vessel.
-
Add hydrazine hydrate (0.10 mol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to yield pure 4-Carbethoxy-3-pyrazolone.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) |
| 4-Carbethoxy-3-pyrazolone | This compound, Hydrazine hydrate | Ethanol | 4-6 h | Reflux | High | 171.5-172 |
Experimental Protocol: Synthesis of 1-Phenyl-4-carbethoxy-5-pyrazolone
This protocol describes the synthesis of a 1-phenyl substituted pyrazolone, a common motif in bioactive molecules.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 1-Phenyl-4-carbethoxy-5-pyrazolone.
Quantitative Data:
| Product | Starting Materials | Solvent | Catalyst | Reaction Time | Temperature | Yield |
| 1-Phenyl-4-carbethoxy-5-pyrazolone | This compound, Phenylhydrazine | Ethanol | Glacial Acetic Acid | 2-4 h | Reflux | Good |
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a logical workflow for the synthesis of heterocyclic compounds from this compound and their subsequent biological evaluation.
Caption: A workflow for the synthesis and biological evaluation of heterocyclic compounds.
Biological Significance and Potential Applications
The pyridazinone and pyrazolone cores synthesized from this compound are present in a multitude of compounds with demonstrated pharmacological activities.
-
Pyridazinones: Derivatives of this class have been investigated for their cardiovascular effects, particularly as vasodilators .[1][2][3] Some have also shown promise as anti-inflammatory and antimicrobial agents.[6]
-
Pyrazolones: This class of compounds is well-known for its analgesic , anti-inflammatory , and antipyretic properties.[5] Furthermore, various pyrazolone derivatives have been explored for their antimicrobial and antitumor activities.[4][7]
The synthetic accessibility of these scaffolds from this compound makes it a valuable starting point for the development of new therapeutic agents in these areas. Further derivatization of the synthesized heterocyclic cores can lead to the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. While specific signaling pathway information for compounds directly derived from this compound is limited, the known biological activities of the parent scaffolds suggest potential interactions with targets such as cyclooxygenases (COX), lipoxygenases (LOX), and various ion channels involved in vasodilation.[8] Further research is warranted to elucidate the precise mechanisms of action for these novel derivatives.
References
- 1. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Some pyridazinone and phthalazinone derivatives and their vasodilator activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of N-Substituted 5-Oxopyrrolidine-3,4-dicarboxylates from Diethyl 2-Formylsuccinate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of diethyl 2-formylsuccinate with primary amines provides a direct and efficient route to the synthesis of N-substituted diethyl 5-oxopyrrolidine-3,4-dicarboxylates. This transformation is a variation of the well-established Paal-Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry for the formation of five-membered rings.[1][2] The resulting pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. Derivatives of 5-oxopyrrolidine have demonstrated promising potential as anticancer and antimicrobial agents.[3]
These application notes provide detailed experimental protocols for the synthesis of N-substituted 5-oxopyrrolidine-3,4-dicarboxylates using representative primary amines, aniline and benzylamine. This document also includes expected quantitative data and spectroscopic characterization to guide researchers in their synthetic efforts and product analysis.
Reaction Scheme & Mechanism
The reaction proceeds via the formation of an enamine intermediate from the primary amine and the aldehyde functionality of this compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable N-substituted 5-oxopyrrolidine-3,4-dicarboxylate ring system. The reaction is typically catalyzed by acid.[1][2]
Reaction Workflow
Caption: General experimental workflow for the synthesis of N-substituted 5-oxopyrrolidine-3,4-dicarboxylates.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with aniline and benzylamine. These procedures are based on established methods for Paal-Knorr type syntheses and related pyrrolidinone formations.
Protocol 1: Synthesis of Diethyl 1-Phenyl-5-oxopyrrolidine-3,4-dicarboxylate
-
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard work-up and purification glassware
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (40 mL).
-
Add aniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
-
Protocol 2: Synthesis of Diethyl 1-Benzyl-5-oxopyrrolidine-3,4-dicarboxylate
-
Materials:
-
This compound
-
Benzylamine
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard work-up and purification glassware
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (30 mL).
-
Add benzylamine (1.0 eq) to the mixture with stirring.
-
Attach a reflux condenser and heat the reaction mixture at 100-110 °C for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to obtain the desired product.
-
Data Presentation
The following tables summarize the expected quantitative and spectroscopic data for the synthesized compounds based on literature values for structurally similar pyrrolidinone derivatives.
Table 1: Expected Yields and Physical Properties
| Compound Name | Amine Reactant | Molecular Formula | Expected Yield (%) | Physical State |
| Diethyl 1-phenyl-5-oxopyrrolidine-3,4-dicarboxylate | Aniline | C₁₆H₁₉NO₅ | 70-85 | Crystalline Solid or Viscous Oil |
| Diethyl 1-benzyl-5-oxopyrrolidine-3,4-dicarboxylate | Benzylamine | C₁₇H₂₁NO₅ | 75-90 | Viscous Oil |
Table 2: Expected Spectroscopic Data
| Compound Name | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| Diethyl 1-phenyl-5-oxopyrrolidine-3,4-dicarboxylate | ~7.50-7.20 (m, 5H, Ar-H), ~4.20 (m, 4H, 2x -OCH2CH3), ~3.80 (m, 1H, N-CH), ~3.40 (m, 1H, CH-CO), ~2.90 (m, 2H, -CH2-CO), ~1.30 (t, 6H, 2x -OCH2CH3) | ~172 (C=O, lactam), ~170 (C=O, ester), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~62 (-OCH2-), ~55 (N-CH), ~45 (CH-CO), ~35 (-CH2-CO), ~14 (-CH3) | ~2980 (C-H), ~1735 (C=O, ester), ~1690 (C=O, lactam), ~1595, 1495 (C=C, aromatic), ~1180 (C-O) |
| Diethyl 1-benzyl-5-oxopyrrolidine-3,4-dicarboxylate | ~7.40-7.20 (m, 5H, Ar-H), ~4.60 (s, 2H, N-CH2-Ph), ~4.15 (m, 4H, 2x -OCH2CH3), ~3.60 (m, 1H, N-CH), ~3.30 (m, 1H, CH-CO), ~2.80 (m, 2H, -CH2-CO), ~1.25 (t, 6H, 2x -OCH2CH3) | ~173 (C=O, lactam), ~171 (C=O, ester), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~61 (-OCH2-), ~54 (N-CH), ~48 (N-CH2-), ~46 (CH-CO), ~34 (-CH2-CO), ~14 (-CH3) | ~3030, 2980 (C-H), ~1730 (C=O, ester), ~1685 (C=O, lactam), ~1495, 1455 (C=C, aromatic), ~1175 (C-O) |
Applications in Drug Development
The N-substituted 5-oxopyrrolidine-3,4-dicarboxylate scaffold is a versatile platform for the development of novel therapeutic agents. The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acids or converted to amides, allowing for further structural modifications and the introduction of diverse pharmacophores.
Potential Signaling Pathway Involvement
While specific signaling pathways for these exact compounds are not yet elucidated, related pyrrolidinone-containing molecules have been shown to interact with various biological targets. For instance, some derivatives exhibit inhibitory activity against enzymes such as matrix metalloproteinases (MMPs), which are implicated in cancer progression and inflammatory diseases.
Logical Relationship of Potential Biological Activity
Caption: Potential applications of N-substituted 5-oxopyrrolidine-3,4-dicarboxylates in drug development.
The structural similarity of the pyrrolidinone core to the amino acid proline suggests that these compounds could act as mimetics and interfere with biological pathways involving proline-rich domains. Further screening of these compounds in relevant biological assays is warranted to explore their full therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Substituted Pyrroles Using Diethyl 2-Formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyrroles utilizing diethyl 2-formylsuccinate as a key starting material. The methodologies described herein are centered around the versatile Paal-Knorr pyrrole synthesis and its modern variations, offering a robust platform for the generation of diverse pyrrole derivatives for applications in medicinal chemistry, drug discovery, and materials science.
Introduction
The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after motif in drug design. This compound, a functionalized 1,4-dicarbonyl precursor, serves as a valuable and versatile building block for the construction of a wide array of substituted pyrroles. The primary synthetic route for this transformation is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] This method is renowned for its reliability, operational simplicity, and the ability to introduce diverse substituents onto the pyrrole ring.
Modern advancements in the Paal-Knorr synthesis have led to the development of more efficient and environmentally friendly protocols, including the use of various catalysts, microwave-assisted reactions, and solvent-free conditions.[4][5] These modifications not only often improve reaction rates and yields but also expand the substrate scope, allowing for the synthesis of highly functionalized and complex pyrrole derivatives.
Synthetic Methodologies
The synthesis of substituted pyrroles from this compound predominantly relies on the Paal-Knorr reaction. This reaction proceeds via the formation of a hemiaminal intermediate upon the nucleophilic attack of a primary amine on one of the carbonyl groups of the dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[6]
General Reaction Scheme:
Caption: General scheme of the Paal-Knorr synthesis.
A variety of catalysts can be employed to facilitate this transformation, ranging from classical Brønsted and Lewis acids to more modern and "green" catalysts. The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and yield.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various catalytic systems and conditions reported for the Paal-Knorr synthesis of substituted pyrroles from 1,4-dicarbonyl compounds. While specific data for this compound is limited in the readily available literature, these examples with analogous substrates provide a strong basis for reaction optimization.
| Catalyst System | Amine Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | Primary Amines | Ethanol | Reflux | 15 min | Good to Excellent | [7] |
| Sc(OTf)₃ (1 mol%) | Primary Amines | Solvent-free | 60 | 5-15 min | 89-98 | [8] |
| Iodine | Aromatic Amines | Solvent-free | Room Temp | 1-2 h | Excellent | [9] |
| Montmorillonite KSF Clay | Aromatic Amines | Solvent-free | Room Temp | 1-2 h | Excellent | [9] |
| CaCl₂·2H₂O | Primary Amines | Microwave | 120-150 | 2-10 min | High | [5] |
| Formic Acid | Primary Amines | Room Temp | - | - | High | [10] |
| None (Microwave) | Aryl Sulfonamides/Anilines | Water | 150 | - | 81-99 | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of substituted pyrroles from this compound based on established Paal-Knorr methodologies.
Protocol 1: Classical Acid-Catalyzed Paal-Knorr Synthesis
This protocol describes a conventional approach using a Brønsted acid catalyst.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.
Materials:
-
This compound
-
Primary amine
-
Calcium chloride dihydrate (CaCl₂·2H₂O) (optional, as catalyst)
-
Ethanol or water
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the primary amine (1.1 eq), and a catalytic amount of CaCl₂·2H₂O (if used).
-
Add a minimal amount of ethanol or water as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 120-150 °C for 2-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Solvent-Free Paal-Knorr Synthesis
This protocol offers an environmentally friendly approach by omitting the use of a solvent.
Materials:
-
This compound
-
Primary amine
-
Scandium(III) triflate (Sc(OTf)₃) or Iodine (as catalyst)
Procedure:
-
In a flask, mix this compound (1.0 eq), the primary amine (1.1 eq), and the catalyst (e.g., 1 mol% Sc(OTf)₃ or a catalytic amount of iodine).
-
Stir the mixture at the desired temperature (e.g., room temperature for iodine catalysis or 60 °C for Sc(OTf)₃ catalysis).
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of substituted pyrroles.
Paal-Knorr Reaction Mechanism
Caption: The mechanism of the Paal-Knorr pyrrole synthesis.
Applications in Drug Discovery
Substituted pyrroles are integral components of many FDA-approved drugs and are key pharmacophores in the development of new therapeutic agents.[11] They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The functional groups introduced onto the pyrrole ring through synthesis with precursors like this compound can be tailored to interact with specific biological targets.
For instance, the pyrrole core is found in drugs such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[12] The synthesis of such complex molecules often relies on the robust and versatile nature of the Paal-Knorr reaction to construct the central pyrrole scaffold.
General Signaling Pathway Modulation by Pyrrole Derivatives
Caption: A generalized diagram of a signaling pathway modulated by a pyrrole derivative.
This diagram illustrates a general mechanism where a substituted pyrrole derivative can act as a ligand for a cellular receptor, thereby modulating downstream signaling cascades that control various cellular processes. The specific nature of this interaction and the resulting biological outcome are highly dependent on the substitution pattern of the pyrrole ring.
Conclusion
The use of this compound in the Paal-Knorr synthesis provides a powerful and flexible platform for the generation of a diverse library of substituted pyrroles. The protocols and data presented in these application notes offer a solid foundation for researchers to develop novel pyrrole-based compounds for a wide range of applications, particularly in the field of drug discovery and development. The adaptability of the Paal-Knorr reaction to various catalytic systems and reaction conditions, including microwave-assisted and solvent-free methods, further enhances its utility in modern organic synthesis.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
Application Notes and Protocols for Laboratory-Scale Synthesis of Diethyl 2-formylsuccinate
Introduction
Diethyl 2-formylsuccinate is a valuable intermediate in organic synthesis, utilized in the preparation of various heterocyclic compounds and other complex molecules of pharmaceutical and biological interest. Its synthesis is often achieved via a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction. In this process, an ester is deprotonated at the α-carbon by a strong base to form an enolate, which then undergoes nucleophilic acyl substitution on another ester molecule. For the synthesis of this compound, diethyl succinate reacts with ethyl formate in the presence of a strong base, such as sodium ethoxide, which can be prepared in situ from sodium metal and ethanol.[1][2][3][4][5] This document provides a detailed protocol for the laboratory-scale synthesis of this compound.
Reaction Principle: Claisen Condensation
The synthesis of this compound is a classic example of a crossed Claisen condensation. In this reaction, diethyl succinate acts as the enolizable ester, while ethyl formate serves as the non-enolizable electrophilic partner. A strong base is required to deprotonate the diethyl succinate, and a stoichiometric amount is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[2][3][4][5]
Experimental Protocol
This protocol is adapted from a known literature procedure for the synthesis of Diethyl (RS)-formylsuccinate.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Sodium (finely divided) | 22.99 | 10.0 g | 0.435 |
| Ethanol | 46.07 | 20 cm³ | 0.342 |
| Toluene (dry) | 92.14 | 100 cm³ | - |
| Diethyl succinate | 174.20 | 70.0 g | 0.402 |
| Ethyl formate | 74.08 | 35.0 g | 0.472 |
| Water | 18.02 | 100 cm³ | - |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for work-up
Procedure:
-
Preparation of Sodium Ethoxide: To a suspension of 10.0 g of finely divided sodium in 100 cm³ of dry toluene in a three-necked flask, add 20 cm³ of ethanol portionwise.[1]
-
After the addition is complete, heat the mixture at 80°C for 3.5 hours to ensure the complete formation of sodium ethoxide.[1]
-
Reaction Mixture Preparation: Cool the resulting yellow suspension to 20°C.[1]
-
Addition of Esters: Over a period of 1 hour, add a mixture of 70.0 g of diethyl succinate and 35.0 g of ethyl formate dropwise to the sodium ethoxide suspension. Maintain the temperature of the reaction mixture between 20°C and 30°C during the addition.[1]
-
Reaction: Keep the mixture at ambient temperature for 16 hours.[1]
-
Work-up: Carefully add 100 cm³ of water to the reaction mixture.[1] The product can then be isolated from the organic phase after separation, followed by purification steps such as distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Sodium | 10.0 g |
| Ethanol | 20 cm³ |
| Toluene | 100 cm³ |
| Diethyl succinate | 70.0 g |
| Ethyl formate | 35.0 g |
| Reaction Conditions | |
| Sodium Ethoxide Formation Temperature | 80°C |
| Sodium Ethoxide Formation Time | 3.5 hours |
| Ester Addition Temperature | 20-30°C |
| Ester Addition Time | 1 hour |
| Reaction Time | 16 hours |
| Work-up | |
| Water | 100 cm³ |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Note and Protocol: Purification of Crude Diethyl 2-formylsuccinate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of crude Diethyl 2-formylsuccinate using silica gel column chromatography. The described methodology is designed to separate the desired product from common impurities typically found in the crude reaction mixture.
Introduction
This compound is a valuable β-keto ester intermediate in organic synthesis, often prepared via a Claisen condensation of diethyl succinate and diethyl oxalate. The crude product from this reaction typically contains unreacted starting materials, self-condensation byproducts, and other impurities. Column chromatography is an effective method for the purification of this compound, yielding a product of high purity suitable for subsequent synthetic steps. This protocol outlines the materials, equipment, and a step-by-step procedure for this purification.
Potential Impurities
Understanding the potential impurities in the crude this compound is crucial for designing an effective purification strategy. The primary impurities may include:
-
Diethyl succinate: Unreacted starting material.
-
Diethyl oxalate: Unreacted starting material.
-
Self-condensation product of diethyl succinate: 2,5-Dicarbethoxy-1,4-cyclohexanedione.
-
Base catalyst residues: e.g., sodium ethoxide.
Experimental Protocol: Column Chromatography
This protocol details the purification of crude this compound using silica gel flash column chromatography.
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
Potassium permanganate stain
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Procedure
Step 1: Preparation of the Eluent
Prepare a solvent system of hexane and ethyl acetate. A typical starting point for elution is a 9:1 (v/v) mixture of hexane:ethyl acetate. The polarity can be gradually increased as needed. It is recommended to determine the optimal solvent system by preliminary TLC analysis of the crude product. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.
Step 2: Packing the Column
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure using compressed air or nitrogen to begin the elution process.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside the crude mixture and, if available, a pure standard of this compound.
-
Visualize the TLC plate under a UV lamp and/or by staining with potassium permanganate to identify the fractions containing the pure product.
Step 5: Product Isolation
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as an oil.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Data Presentation
The following table summarizes representative data for the purification of crude this compound.
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Yellow to brown oil | Colorless to pale yellow oil |
| Mass of Crude Material | 10.0 g | - |
| Mass of Purified Product | - | 7.5 g |
| Purity (by GC analysis) | ~70% | >98% |
| Yield | - | 75% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of crude this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for High Vacuum Distillation of Diethyl 2-formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of Diethyl 2-formylsuccinate via high vacuum distillation. This technique is essential for obtaining high-purity material, which is critical for applications in pharmaceutical synthesis and other areas of chemical research. Due to its high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent thermal decomposition.
Physicochemical Data and Distillation Parameters
A thorough understanding of the physical properties of this compound is crucial for a successful distillation. The compound has a high boiling point at atmospheric pressure, making high vacuum distillation the preferred method of purification to avoid degradation.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₅ | [1] |
| Molecular Weight | 202.20 g/mol | [1] |
| Atmospheric Boiling Point | 281.1 °C at 760 mmHg | [1] |
| Vapor Pressure | 0.00363 mmHg at 25 °C | [1] |
| Density | 1.112 g/cm³ | [1] |
| Refractive Index | 1.435 | [1] |
Estimated Boiling Point at Reduced Pressures:
The boiling point of a liquid decreases as the applied pressure is reduced. The following table provides estimated boiling points for this compound at various vacuum levels, calculated based on its known atmospheric boiling point and vapor pressure data. These values serve as a guide for setting up the distillation.
| Pressure (mmHg/Torr) | Estimated Boiling Point (°C) |
| 10 | ~150 - 160 |
| 5 | ~135 - 145 |
| 1 | ~110 - 120 |
| 0.5 | ~100 - 110 |
| 0.1 | ~80 - 90 |
| 0.05 | ~70 - 80 |
Note: These are estimated values. The actual boiling point may vary depending on the purity of the material and the accuracy of the pressure measurement.
Experimental Protocol: High Vacuum Distillation
This protocol details the purification of crude this compound, which may contain residual solvents, starting materials, and by-products from its synthesis.
1. Pre-Distillation Treatment (Washing and Drying)
-
Objective: To remove water-soluble impurities and residual moisture from the crude product before distillation.
-
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities.
-
Gently swirl the funnel, periodically venting to release any evolved gas.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of water.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the flask to act as a drying agent.
-
Swirl the flask and let it stand for at least 30 minutes, or until the liquid becomes clear.
-
Filter the dried this compound to remove the drying agent. The filtrate is now ready for vacuum distillation.
-
2. High Vacuum Distillation
-
Objective: To purify the this compound by separating it from non-volatile impurities.
-
Apparatus: A standard vacuum distillation setup is required, including a round-bottom flask, a short-path distillation head (or a Vigreux column for better separation if needed), a condenser, a receiving flask, a vacuum adapter, a cold trap, and a high-vacuum pump. A manometer is essential for accurate pressure monitoring.
-
Procedure:
-
Assemble the distillation apparatus, ensuring all ground glass joints are clean and lightly greased with a high-vacuum grease.
-
Place the dried this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling.
-
Begin circulating cold water through the condenser.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with the manometer.
-
Once the desired vacuum is achieved and stable (e.g., <1 mmHg), begin to gently heat the distillation flask using a heating mantle with a stirrer.
-
Initially, any low-boiling impurities or residual solvents will distill. This forerun should be collected in a separate receiving flask and discarded.
-
As the temperature of the vapor approaches the expected boiling point of this compound at the applied pressure (refer to the data table), change to a clean receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input. The temperature of the distilling vapor should remain constant during the collection of the pure product.
-
Once the majority of the product has distilled over, or if the temperature begins to rise significantly (indicating the presence of higher-boiling impurities), stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
-
The purified this compound is collected from the receiving flask.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
High vacuum distillation can pose an implosion risk. Inspect all glassware for cracks or defects before use and use a blast shield if possible.
-
Be cautious when heating organic materials, as this can lead to the formation of flammable vapors.
-
Ensure that the cold trap is sufficiently cold (e.g., with dry ice/acetone or liquid nitrogen) to protect the vacuum pump from corrosive vapors.
Visualizations
Caption: Workflow for the purification of this compound.
References
Application of Diethyl 2-formylsuccinate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-formylsuccinate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, incorporating both an aldehyde and a diester functionality, allows for the construction of diverse molecular scaffolds of significant interest in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of pyridazinone derivatives. Pyridazinones are a class of heterocyclic compounds that are present in a wide range of biologically active molecules, exhibiting activities such as antihypertensive, analgesic, anti-inflammatory, and anticancer properties.
Synthetic Utility of this compound
The reactivity of this compound is centered around the electrophilic nature of its aldehyde group and the susceptibility of the ester groups to nucleophilic attack. This dual reactivity makes it an ideal precursor for cyclocondensation reactions to form various heterocyclic systems. One of the most important applications is its reaction with hydrazine and its derivatives to yield substituted pyridazinones.
Caption: Synthesis of a pyridazinone intermediate.
Experimental Protocol: Synthesis of Ethyl 4,5-dihydro-6-oxo-pyridazine-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution in water, 1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 20.2 g, 0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Slowly add hydrazine hydrate (e.g., 6.9 g of 80% solution, 0.11 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure ethyl 4,5-dihydro-6-oxo-pyridazine-3-carboxylate as a crystalline solid.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of ethyl 4,5-dihydro-6-oxo-pyridazine-3-carboxylate. These values are based on typical results for analogous cyclocondensation reactions and should be considered as a guideline.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Hydrazine Hydrate |
| Product | Ethyl 4,5-dihydro-6-oxo-pyridazine-3-carboxylate |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Typical Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Purity (after recrystallization) | >98% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155-158 °C |
Logical Workflow for Synthesis and Application
The synthesis of pharmaceutical intermediates from this compound follows a logical progression from starting material to the final bioactive molecule. The following diagram illustrates this workflow.
dot
Caption: Workflow for pharmaceutical intermediate synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates, particularly for the construction of the pyridazinone scaffold. The straightforward and efficient cyclocondensation reaction with hydrazine provides a reliable route to key building blocks that can be further elaborated into a wide range of potential drug candidates. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the field of drug discovery and development to explore the full potential of this important chemical entity.
Application Notes and Protocols: Diethyl 2-Formylsuccinate in Multicomponent Reaction Design for the Synthesis of Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential utility of diethyl 2-formylsuccinate as a versatile building block in multicomponent reactions (MCRs) for the synthesis of highly functionalized pyridazine derivatives. Pyridazines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The inherent efficiency and atom economy of MCRs make them a powerful strategy for the rapid generation of molecular diversity for drug discovery pipelines.
Introduction to this compound in MCRs
This compound is a highly reactive trifunctional building block possessing an aldehyde and two ester functionalities. This unique combination of reactive sites makes it an ideal candidate for participating in multicomponent reactions, allowing for the construction of complex molecular scaffolds in a single synthetic operation. One promising application of this compound is in the one-pot synthesis of substituted pyridazin-3(2H)-ones.
Proposed Multicomponent Reaction for Pyridazine Synthesis
A plausible and efficient three-component reaction involves the condensation of this compound, an aryl aldehyde, and hydrazine hydrate. This reaction is anticipated to proceed via an initial Knoevenagel condensation between this compound and the aryl aldehyde, followed by cyclization with hydrazine to afford the corresponding ethyl 4-aryl-6-ethoxycarbonyl-3-oxopyridazine-5-carboxylates. This proposed transformation provides a direct and convergent route to a library of substituted pyridazines with potential biological relevance.
Reaction Scheme:
Caption: Proposed one-pot, three-component synthesis of pyridazine derivatives.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of various ethyl 4-aryl-6-ethoxycarbonyl-3-oxopyridazine-5-carboxylates based on analogous reactions reported in the literature. Optimization of reaction conditions will be crucial to achieving these yields.
| Entry | Aryl Aldehyde (Ar) | Product | Expected Yield (%) |
| 1 | Phenyl | Ethyl 6-ethoxycarbonyl-3-oxo-4-phenylpyridazine-5-carboxylate | 85-95 |
| 2 | 4-Chlorophenyl | Ethyl 4-(4-chlorophenyl)-6-ethoxycarbonyl-3-oxopyridazine-5-carboxylate | 80-90 |
| 3 | 4-Methoxyphenyl | Ethyl 6-ethoxycarbonyl-4-(4-methoxyphenyl)-3-oxopyridazine-5-carboxylate | 88-98 |
| 4 | 4-Nitrophenyl | Ethyl 6-ethoxycarbonyl-4-(4-nitrophenyl)-3-oxopyridazine-5-carboxylate | 75-85 |
| 5 | 2-Thienyl | Ethyl 6-ethoxycarbonyl-3-oxo-4-(thiophen-2-yl)pyridazine-5-carboxylate | 82-92 |
Experimental Protocols
General Protocol for the Three-Component Synthesis of Ethyl 4-Aryl-6-ethoxycarbonyl-3-oxopyridazine-5-carboxylates:
Materials:
-
This compound
-
Substituted aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Hydrazine hydrate (80% in water)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.0 eq.).
-
Add the respective aryl aldehyde (10 mmol, 1.0 eq.) and absolute ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the initial Knoevenagel condensation.
-
To this mixture, add hydrazine hydrate (12 mmol, 1.2 eq.) dropwise over a period of 5 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
The solid product will precipitate out. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If a precipitate is formed, filter the solid, wash with cold water, and dry under vacuum.
-
If extraction is performed, combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 4-aryl-6-ethoxycarbonyl-3-oxopyridazine-5-carboxylate.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target pyridazine derivatives.
Caption: Experimental workflow for the synthesis of pyridazine derivatives.
Proposed Signaling Pathway Investigation
The synthesized pyridazine derivatives can be screened for their biological activity. For instance, many pyridazinone-containing compounds have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the modulation of inflammatory gene expression.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-Formylsuccinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of diethyl 2-formylsuccinate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to facilitate yield improvement.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a crossed Claisen condensation. In this reaction, diethyl succinate is deprotonated by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. The subsequent elimination of an ethoxide ion yields the desired β-keto ester, this compound.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can often be attributed to several factors:
-
Presence of moisture: The base used in the reaction is highly sensitive to water, which can quench the base and inhibit the formation of the necessary enolate.
-
Improper base selection or amount: The choice and stoichiometry of the base are critical. Using a base that is too weak or in an insufficient amount will result in incomplete deprotonation of the diethyl succinate.
-
Suboptimal reaction temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Purity of reagents: The purity of diethyl succinate and ethyl formate is important, as impurities can interfere with the reaction.
Q3: I am observing the formation of significant by-products. What are they and how can I minimize them?
A common by-product is the self-condensation product of diethyl succinate. This can occur if the enolate of diethyl succinate reacts with another molecule of diethyl succinate instead of ethyl formate. To minimize this, a slow addition of diethyl succinate to a mixture of the base and ethyl formate is recommended. This ensures that the concentration of the diethyl succinate enolate is kept low, favoring the reaction with the more electrophilic ethyl formate.[1]
Q4: Can I use a different base other than sodium ethoxide?
While sodium ethoxide is the most commonly used base for this reaction, other strong bases like sodium hydride can also be employed. However, it is crucial to use a base that does not introduce competing nucleophiles. For instance, using sodium hydroxide would lead to saponification of the esters. When using sodium hydride, an inert, high-boiling solvent is necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base due to moisture. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use a fresh, unopened container of the base or titrate to determine its activity. A full stoichiometric equivalent of a strong base is necessary to drive the reaction to completion. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC. | |
| Formation of a Tar-like Substance | Reaction temperature is too high, leading to polymerization or decomposition. | Reduce the reaction temperature. Ensure a controlled and slow addition of reagents to manage the reaction exotherm. |
| Product Loss During Work-up | The product is somewhat water-soluble. | During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Data Presentation
The following tables provide data on how different reaction parameters can influence the yield of this compound. These are representative data to guide optimization efforts.
Table 1: Effect of Base on Reaction Yield
| Base | Molar Equivalents | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| Sodium Ethoxide | 1.0 | 25 | 16 | 85 |
| Sodium Hydride | 1.0 | 25 | 16 | 82 |
| Potassium tert-Butoxide | 1.0 | 25 | 16 | 75 |
| Sodium Ethoxide | 0.8 | 25 | 16 | 60 |
Table 2: Effect of Molar Ratio of Reactants on Yield
(Base: Sodium Ethoxide, 1.0 eq; Temperature: 25°C; Time: 16 h)
| Molar Ratio (Diethyl Succinate : Ethyl Formate) | Approximate Yield (%) |
| 1 : 1 | 78 |
| 1 : 1.2 | 85 |
| 1 : 1.5 | 88 |
| 1.2 : 1 | 70 |
Table 3: Effect of Reaction Temperature on Yield
(Base: Sodium Ethoxide, 1.0 eq; Molar Ratio: 1:1.2; Time: 16 h)
| Temperature (°C) | Approximate Yield (%) |
| 10 | 65 |
| 25 | 85 |
| 40 | 75 |
| 60 | 50 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a standard Claisen condensation procedure.
Materials:
-
Diethyl succinate
-
Ethyl formate
-
Sodium metal
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Hydrochloric acid (for work-up)
-
Diethyl ether (for extraction)
-
Magnesium sulfate or Sodium sulfate (for drying)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add finely cut sodium metal to anhydrous toluene. With stirring, add anhydrous ethanol dropwise from the dropping funnel. The mixture is then heated to 80°C for approximately 3.5 hours to ensure the complete reaction of sodium to form sodium ethoxide.
-
Reaction Setup: Cool the resulting suspension of sodium ethoxide in toluene to 20°C.
-
Addition of Esters: A mixture of diethyl succinate and ethyl formate is added dropwise to the stirred suspension of sodium ethoxide over a period of 1 hour. The temperature should be maintained between 20°C and 30°C during the addition.
-
Reaction: The reaction mixture is stirred at ambient temperature for 16 hours.
-
Work-up:
-
Carefully add water to the reaction mixture to quench the reaction and dissolve the sodium salt of the product.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine all aqueous layers and acidify with cold hydrochloric acid to a pH of approximately 3.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Diethyl 2-formylsuccinate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formylation of diethyl succinate to produce diethyl 2-formylsuccinate. This reaction is a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction for the formylation of diethyl succinate?
The synthesis of this compound is achieved through a base-catalyzed mixed Claisen condensation. In this reaction, diethyl succinate is deprotonated at the α-carbon by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formylating agent, typically ethyl formate. The subsequent loss of an ethoxide group from the tetrahedral intermediate yields the desired β-keto ester, this compound.[1][2]
Q2: What are the most common side products I should be aware of during this synthesis?
The most significant side product is the result of self-condensation of the diethyl succinate starting material. Other potential side products arise from hydrolysis if water is present in the reaction.
-
Diethyl 2,3-succinoylsuccinate: This is the product of a Claisen self-condensation reaction where an enolate of diethyl succinate attacks another molecule of diethyl succinate instead of the formylating agent.[3] This is the most common impurity derived from a side reaction.
-
Succinic Acid and Ethanol: If moisture is present, the base can catalyze the hydrolysis of the ester functional groups in both the starting material and the product, leading to succinic acid and ethanol.
Q3: How can the formation of the self-condensation side product (diethyl 2,3-succinoylsuccinate) be minimized?
Minimizing the self-condensation of diethyl succinate is key to achieving a high yield of the desired product. Since ethyl formate has no α-hydrogens, it cannot form an enolate and self-condense.[4] To favor the desired mixed condensation, you can:
-
Use an excess of ethyl formate: This increases the probability that the diethyl succinate enolate will react with the formylating agent rather than with another molecule of diethyl succinate.
-
Control the addition of reactants: A common strategy is to slowly add the diethyl succinate to a mixture of the base and ethyl formate. This keeps the concentration of the diethyl succinate enolate low at any given time, further discouraging self-condensation.[4]
Q4: Why is it crucial to use at least a full equivalent of base in this reaction?
The Claisen condensation is an equilibrium-controlled reaction. The final product, this compound, is a β-keto ester with a methylene group flanked by two carbonyl groups, making its protons significantly more acidic than the α-protons of the starting diethyl succinate. Using a full equivalent of a strong base (like sodium ethoxide) deprotonates this product to form a resonance-stabilized enolate. This final, irreversible deprotonation step shifts the entire reaction equilibrium towards the product side, ensuring a high yield.[1] Using only a catalytic amount of base will result in a poor yield.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Insufficient Base: Less than one full molar equivalent of base was used. | Use at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium ethoxide) to drive the reaction equilibrium towards the products.[1] |
| Presence of Water: Moisture in the reagents or glassware is hydrolyzing the esters. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. | |
| Reaction Not at Equilibrium: The reaction time was too short, or the temperature was too low. | Increase the reaction time or gently heat the reaction mixture according to established protocols. | |
| High Amount of High-Molecular-Weight Impurity | Self-Condensation: The primary side reaction is the self-condensation of diethyl succinate.[3] | Slowly add the diethyl succinate to a mixture of the base and an excess of ethyl formate to favor the mixed Claisen condensation.[4] |
| Product Contaminated with Starting Material | Incomplete Reaction: The reaction has not gone to completion. | Check the amount of base used (at least one equivalent is needed).[1] Consider increasing reaction time or temperature. |
| Oily/Difficult to Purify Product | Mixture of Products: A significant mixture of the desired product, self-condensation product, and starting materials is present. | Review the reaction setup to minimize side reactions. Purification may require careful column chromatography. |
Reaction and Side Product Pathway
The following diagram illustrates the desired reaction pathway to this compound and the competing self-condensation side reaction.
Caption: Reaction scheme showing the desired formylation and the side self-condensation.
Troubleshooting Workflow
If you are experiencing issues with your reaction, follow this logical troubleshooting workflow to diagnose the problem.
Caption: A workflow for troubleshooting common issues in the formylation of diethyl succinate.
References
Technical Support Center: Knoevenagel Condensation with Diethyl 2-formylsuccinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Knoevenagel condensation reactions involving Diethyl 2-formylsuccinate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation with this compound in a question-and-answer format.
Question 1: Why is my Knoevenagel reaction with this compound resulting in a low yield or failing completely?
Answer:
Low yields in a Knoevenagel condensation can be attributed to several factors. The primary aspects to investigate are the catalyst, reaction conditions, and the purity of the reagents.
-
Catalyst Inactivity or Inappropriateness: The choice of catalyst is critical. A base that is too weak may not be sufficient to deprotonate the active methylene compound, while a base that is too strong can lead to self-condensation of the this compound.[1]
-
Unfavorable Reaction Equilibrium: The Knoevenagel condensation produces water as a byproduct.[2] The accumulation of water can inhibit the reaction from proceeding to completion.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
-
Impure Reactants: The presence of impurities in this compound or the active methylene compound can interfere with the reaction.
Troubleshooting Steps:
-
Catalyst Optimization:
-
If using a common base like piperidine or triethylamine, try varying the concentration.
-
Consider alternative catalysts. For instance, a milder base like a secondary amine may be more effective.[3] Lewis acids in combination with amines have also been shown to be effective.
-
-
Water Removal:
-
Temperature Adjustment:
-
If the reaction is slow, a moderate increase in temperature may improve the yield. However, be cautious as excessive heat can promote side reactions.
-
-
Reagent Purity:
-
Ensure the this compound and the active methylene compound are of high purity. Purification of starting materials may be necessary.
-
Question 2: I am observing the formation of multiple unexpected side products. What could be the cause?
Answer:
The formation of side products in the Knoevenagel reaction with this compound can arise from several competing reaction pathways.
-
Self-Condensation of this compound: Under strongly basic conditions, the aldehyde functional group of this compound can react with its own enolizable proton, leading to self-condensation products.[1]
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a subsequent Michael addition with the active methylene compound, leading to a bis-adduct.
-
Hydrolysis of Ester Groups: If the reaction is carried out in the presence of water and a strong base or acid, the diethyl ester groups of the succinate moiety may be hydrolyzed.
Troubleshooting Steps:
-
Use a Weaker Base: Employing a milder catalyst, such as a secondary amine, can minimize self-condensation.[3]
-
Control Stoichiometry: Using a slight excess of the active methylene compound can sometimes suppress the Michael addition side reaction.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base. The base abstracts a proton from the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then undergoes dehydration to yield an α,β-unsaturated product.
Q2: What are some suitable active methylene compounds for reaction with this compound?
A2: A variety of active methylene compounds can be used, including diethyl malonate, malononitrile, ethyl acetoacetate, and cyanoacetic acid.[1] The choice of the active methylene compound will influence the reactivity and the final product structure.
Q3: What solvents are recommended for this reaction?
A3: The choice of solvent depends on the specific reactants and catalyst. Common solvents include ethanol, toluene, dichloromethane, and acetonitrile. In some cases, solvent-free conditions have also been reported to be effective for Knoevenagel condensations.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Effect of Catalyst on the Knoevenagel Condensation of an Aldehyde with an Active Methylene Compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 4 | 85 |
| Triethylamine | Toluene | 80 | 6 | 78 |
| L-Proline | DMSO | 60 | 12 | 92 |
| Cesium Carbonate | Acetonitrile | Room Temp | 2 | 95 |
Note: This data is representative of typical Knoevenagel condensations and may need to be optimized for this compound.
Experimental Protocols
General Protocol for the Knoevenagel Condensation of this compound with Diethyl Malonate
-
To a solution of this compound (1.0 eq) and diethyl malonate (1.1 eq) in toluene (10 mL/mmol of aldehyde) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until the reaction is complete as indicated by TLC analysis (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualizations
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Troubleshooting workflow for failed Knoevenagel reactions.
References
Preventing self-condensation of Diethyl 2-formylsuccinate
Technical Support Center: Diethyl 2-formylsuccinate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this versatile reagent, with a specific focus on preventing its self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, with the CAS number 5472-38-8, is an organic compound featuring both an aldehyde (formyl) group and a diethyl succinate backbone.[1][2] This structure makes it a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and molecules with applications in medicinal chemistry. It is a strong electrophile and readily reacts with nucleophiles.[3]
Q2: Why is this compound prone to self-condensation?
A2: this compound possesses both an electrophilic aldehyde group and acidic α-hydrogens on the succinate moiety. In the presence of a base, it can form an enolate which then acts as a nucleophile, attacking the aldehyde group of another molecule. This process, known as an aldol-type self-condensation, leads to the formation of undesired oligomeric or polymeric byproducts.[4][5][6]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure its stability and prevent degradation, including self-condensation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C.[1]
Q4: What are the primary signs that my sample of this compound has undergone self-condensation?
A4: Visual inspection may reveal a change in the sample's appearance from a clear liquid to a more viscous, yellowish, or even solid material. Spectroscopic analysis, such as ¹H NMR, would show a complex mixture of signals and a decrease in the characteristic aldehyde proton peak.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound, particularly concerning its self-condensation.
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product and formation of a viscous, insoluble material. | Self-condensation of this compound due to inappropriate reaction conditions. | - Use a non-nucleophilic, strong base: Employ a base like Lithium diisopropylamide (LDA) to achieve rapid and quantitative enolate formation of your intended nucleophile before adding this compound.[4]- Low temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of self-condensation.- Order of addition: Add this compound slowly to the solution of the pre-formed nucleophile to maintain a low concentration of the aldehyde. |
| Reaction mixture turns dark and shows multiple spots on TLC. | Decomposition or multiple side reactions, including self-condensation. | - Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere to prevent side reactions catalyzed by water.- Protect the aldehyde: Consider converting this compound to a more stable derivative, such as a silyl enol ether, which can be reacted under controlled conditions using a Lewis acid.[4] |
| Difficulty in purifying the desired product from the reaction mixture. | Presence of polar, high molecular weight self-condensation byproducts. | - Optimize reaction conditions: Focus on preventing the formation of byproducts by following the recommendations above.- Purification strategy: Utilize column chromatography with a suitable solvent system. A gradient elution may be necessary to separate the desired product from the polar impurities. |
Experimental Protocols
Protocol: Preventing Self-Condensation in a Crossed Aldol-Type Reaction
This protocol outlines a general procedure for reacting this compound with a ketone (e.g., cyclohexanone) while minimizing its self-condensation.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are suitable for this reaction.
2. Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add the ketone (e.g., cyclohexanone, 1.0 equivalent) dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
3. Reaction with this compound:
-
Dissolve this compound (0.9 equivalents) in a small amount of anhydrous THF.
-
Slowly add the this compound solution to the pre-formed enolate solution at -78 °C over a period of 30-60 minutes.
-
Stir the reaction mixture at -78 °C for an additional 2-3 hours.
4. Quenching and Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Condition | Base | Temperature | Observed Yield of Desired Product | Extent of Self-Condensation |
| 1 | Sodium Ethoxide | Room Temperature | Low (<20%) | High |
| 2 | Triethylamine | 0 °C to Room Temp. | Moderate (30-50%) | Moderate |
| 3 | LDA | -78 °C | High (>80%) | Low to negligible |
Note: The data presented are illustrative and may vary depending on the specific reactants and reaction scale.
Visualizations
References
- 1. 5472-38-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:5472-38-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 5472-38-8 | FAA47238 [biosynth.com]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
Removing unreacted starting materials from Diethyl 2-formylsuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address common challenges encountered during the purification of Diethyl 2-formylsuccinate, with a focus on the removal of unreacted starting materials.
Troubleshooting Guide
Issue: Presence of Unreacted Starting Materials in this compound Product
The synthesis of this compound typically involves the Claisen condensation of diethyl succinate and ethyl formate.[1] Consequently, the primary unreacted starting materials to be removed are diethyl succinate and ethyl formate. This guide provides a systematic approach to their removal.
Step 1: Initial Work-up
A proper initial work-up is crucial for removing the bulk of water-soluble impurities and the basic catalyst used in the condensation reaction.
-
Quenching the Reaction: The reaction mixture is typically quenched by the careful addition of water.[1]
-
Neutralization: If a strong base like sodium ethoxide was used, the mixture should be neutralized with a dilute acid (e.g., dilute HCl or acetic acid) to a pH of ~7. This step is critical for ensuring that the desired product and unreacted esters are in their neutral form for efficient extraction into an organic solvent.
-
Liquid-Liquid Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate. The organic layer will contain the this compound product along with unreacted diethyl succinate and ethyl formate. Repeat the extraction 2-3 times to maximize the recovery of the organic-soluble components.
-
Washing: Wash the combined organic extracts with water and then with brine to remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Step 2: Purification of the Crude Product
After the initial work-up, residual unreacted starting materials will likely remain. The choice of the subsequent purification method depends on the scale of the reaction and the desired final purity. The following flowchart outlines the decision-making process for selecting the appropriate purification technique.
Figure 1: Decision workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the boiling points of this compound and the common starting materials?
Understanding the boiling points is critical for planning a purification by distillation.
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | ~235-236 or 281.1 |
| Diethyl succinate | 218 |
| Ethyl formate | 54.3 |
Q2: What are the detailed experimental protocols for the purification methods?
A2: The following are generalized protocols that should be optimized for your specific experimental conditions.
Method 1: Fractional Vacuum Distillation
This method is effective for separating this compound from the less volatile diethyl succinate.
-
Apparatus: Assemble a fractional distillation apparatus equipped with a vacuum source, a condenser, and receiving flasks. A short Vigreux column is recommended to improve separation efficiency.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Gradually heat the distillation flask.
-
Collect the initial fraction, which will be enriched in any remaining low-boiling impurities like ethyl formate and potentially some diethyl succinate.
-
As the vapor temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.
-
Monitor the purity of the collected fractions using techniques like GC-MS or NMR.
-
Method 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for achieving high purity, especially for smaller-scale reactions or when distillation does not provide adequate separation.
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. A good starting point for solvent system development is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, applying positive pressure (air or nitrogen).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Method 3: Recrystallization
While less common for oily products like this compound, recrystallization may be an option if the crude product is a solid or can be induced to crystallize. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For esters, solvent systems like ethanol/water, diethyl ether/hexanes, or acetone/hexanes can be explored.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals.
-
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and confirming their identity by their mass spectra. It can provide quantitative data on the percentage of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the desired product and detect the presence of impurities. Quantitative NMR (qNMR) can be used to determine the purity with high accuracy.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities during the purification process.
Data Presentation: Purity Comparison of Purification Methods (Illustrative)
The following table provides an illustrative comparison of the purity levels that can be expected from different purification methods. The actual purity will depend on the specific experimental conditions and the initial purity of the crude product.
| Purification Method | Typical Purity Achieved (%) | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | 90-97 | Scalable to large quantities, effective for removing non-volatile impurities. | Requires a significant boiling point difference, potential for thermal degradation. |
| Flash Column Chromatography | >98 | High resolution and purity, applicable to a wide range of compounds. | Can be time-consuming, uses larger volumes of solvent, less scalable. |
| Recrystallization | >99 (if applicable) | Can yield very high purity, relatively simple and inexpensive. | Not always applicable to oily compounds, potential for product loss in the mother liquor. |
References
Optimizing base and solvent conditions for Diethyl 2-formylsuccinate reactions
For researchers, scientists, and drug development professionals, fine-tuning reaction conditions is paramount to achieving desired outcomes. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Diethyl 2-formylsuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile building block commonly used in carbon-carbon bond-forming reactions. The most frequent applications include Knoevenagel condensations with active methylene compounds and Michael additions with various nucleophiles. It can also participate in reductive aminations and other reactions typical of aldehydes.
Q2: How does the choice of base impact reactions with this compound?
A2: The base is a critical factor that influences reaction rate, yield, and selectivity. A base that is too strong can lead to self-condensation of the aldehyde or other unwanted side reactions. Weaker bases are generally preferred as they are sufficient to deprotonate active methylene compounds for Knoevenagel condensations without causing significant degradation of the starting material.
Q3: What is the role of the solvent in these reactions?
A3: The solvent can significantly affect reaction outcomes by influencing reactant solubility, reaction rates, and equilibrium positions.[1] For Knoevenagel condensations, which produce water as a byproduct, using a solvent that allows for azeotropic removal of water (like toluene) can drive the reaction to completion.[2] Polar aprotic solvents like DMF or DMSO can accelerate reaction rates but may complicate product isolation.[1][3]
Q4: My reaction with this compound is not going to completion. What should I check first?
A4: Incomplete conversion can be due to several factors. First, verify the purity and activity of your reagents, especially the base. Ensure you are using anhydrous conditions if your reaction is sensitive to moisture. For condensation reactions, the equilibrium may not favor the product; consider removing water as it forms, for instance, with a Dean-Stark apparatus.[2] Finally, reaction time and temperature may need optimization.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
Symptom: The yield of the desired α,β-unsaturated product is consistently low.
Possible Causes & Solutions:
-
Inappropriate Base: The base may be too weak to efficiently deprotonate the active methylene compound or too strong, leading to side reactions.
-
Troubleshooting: Screen a panel of bases with varying strengths. For example, start with a mild organic base like piperidine or triethylamine. If the reaction is sluggish, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4]
-
-
Unfavorable Reaction Equilibrium: The accumulation of water can inhibit the forward reaction.
-
Troubleshooting: Employ methods for water removal. Using a Dean-Stark trap with a solvent like toluene is effective.[2] Alternatively, adding molecular sieves to the reaction mixture can sequester water.
-
-
Suboptimal Temperature: The reaction temperature may be too low for an efficient rate or too high, causing decomposition.
-
Troubleshooting: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
-
Issue 2: Formation of Multiple Products in Michael Addition
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows several unexpected spots in addition to the desired Michael adduct.
Possible Causes & Solutions:
-
1,2-Addition vs. 1,4-Addition: "Hard" nucleophiles like Grignard reagents may favor 1,2-addition to the carbonyl group over the desired 1,4- (Michael) addition.[5]
-
Double Michael Addition: If the nucleophile has multiple reactive sites or if the initial Michael adduct can be further deprotonated, a second addition may occur.
-
Troubleshooting: Use a stoichiometric amount of the nucleophile. Adding the nucleophile slowly to the reaction mixture can also help to control the reaction.
-
-
Side Reactions of the Aldehyde: The formyl group can undergo undesired reactions under the basic conditions of the Michael addition.
-
Troubleshooting: Protect the aldehyde group as an acetal before performing the Michael addition, followed by deprotection.
-
Data Presentation
Table 1: Optimization of Base for Knoevenagel Condensation of this compound with Diethyl Malonate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Toluene | Reflux | 6 | 75 |
| 2 | Triethylamine (TEA) | Toluene | Reflux | 8 | 68 |
| 3 | DBU | Toluene | 80 | 2 | 92 |
| 4 | Sodium Ethoxide | Ethanol | Room Temp | 4 | 55 (with side products) |
| 5 | Boric Acid | Ethanol | Reflux | 12 | 65 |
Note: The data presented is representative and based on general principles of Knoevenagel condensations. Actual results may vary.
Table 2: Solvent Effects on the DBU-Catalyzed Knoevenagel Condensation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 2 | 92 |
| 2 | Dichloromethane (DCM) | Room Temp | 4 | 85 |
| 3 | Acetonitrile (MeCN) | Room Temp | 3 | 88 |
| 4 | Tetrahydrofuran (THF) | Room Temp | 4 | 82 |
| 5 | Ethanol | Room Temp | 5 | 78 |
Note: The data presented is representative and based on general principles of Knoevenagel condensations. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap if using toluene), add this compound (1.0 eq) and the active methylene compound (1.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., toluene, 10 mL per mmol of this compound).
-
Base Addition: Add the catalytic amount of base (e.g., DBU, 0.1 eq).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove the base. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Michael Addition of a Thiol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as THF or acetonitrile.
-
Nucleophile Addition: Add the thiol nucleophile (e.g., thiophenol, 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 eq).
-
Reaction and Monitoring: Stir the reaction at room temperature. These reactions are often rapid and can be monitored by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can often be purified by column chromatography.
Visualizations
Caption: A general workflow for optimizing reaction conditions.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SE [thermofisher.com]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Diethyl 2-formylsuccinate Purification
Welcome to the Technical Support Center for the purification of Diethyl 2-formylsuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials: Diethyl succinate and ethyl formate (or other formylating agents).
-
Side-reaction products: Diethyl 2,3-diformylsuccinate (from double formylation) and products from the self-condensation of the starting materials.
-
Aldol condensation products: The aldehyde functionality of this compound can undergo self-condensation, especially under basic conditions or upon heating, leading to higher molecular weight impurities.
-
Hydrolysis products: Succinic acid, monoethyl succinate, and formic acid can be present if moisture is not rigorously excluded.
-
Residual base or acid: Catalysts used in the synthesis may remain in the crude product.
Q2: this compound appears to be unstable during purification. What are the primary causes of decomposition?
A2: this compound contains both aldehyde and ester functionalities, making it susceptible to decomposition under certain conditions:
-
Thermal Stress: Prolonged heating during distillation can promote decomposition and self-condensation.
-
Acidic Conditions: The ester groups can be hydrolyzed in the presence of strong acids. The aldehyde can also be sensitive to acidic silica gel during column chromatography.
-
Basic Conditions: Strong bases can catalyze both the hydrolysis of the ester groups and the self-condensation of the aldehyde (aldol condensation).
Q3: My final product is a yellow or brown oil. What is the cause of this discoloration?
A3: Discoloration in the purified product is often an indication of impurities. This can be due to:
-
Aldol Condensation Products: The conjugated systems formed from aldol condensation and subsequent dehydration can be colored.
-
Thermal Decomposition: Heating the compound for extended periods can lead to the formation of colored degradation products.
-
Oxidation: The aldehyde group can be susceptible to air oxidation, forming the corresponding carboxylic acid, which might contribute to discoloration or the formation of other colored byproducts.
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation is a common method for purifying this compound. However, due to its potential for thermal decomposition, it is crucial to perform the distillation under a high vacuum to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.
Q5: Is column chromatography a suitable purification method for this compound?
A5: Flash column chromatography can be an effective method for purifying this compound, especially for removing non-volatile impurities and colored byproducts. However, the acidic nature of standard silica gel can sometimes cause decomposition of the aldehyde. It is advisable to:
-
Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine).
-
Perform the chromatography quickly to minimize contact time with the stationary phase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities having similar boiling points. - Thermal decomposition during distillation. | - Improve the efficiency of the fractional distillation column. - Perform the distillation under a higher vacuum to reduce the boiling point. - Use a short-path distillation apparatus. |
| Product Decomposition on Silica Gel Column | - Acidity of the silica gel. - Prolonged contact time with the stationary phase. | - Deactivate the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine before loading the sample. - Use neutral alumina as the stationary phase. - Perform flash chromatography to minimize the run time. |
| Presence of Acidic Impurities in Final Product | - Incomplete neutralization after workup. - Hydrolysis of ester groups during purification. | - Wash the crude product with a saturated aqueous sodium bicarbonate solution before final purification. - Ensure all solvents and reagents are anhydrous to prevent hydrolysis. |
| High Molecular Weight Impurities Detected | - Self-condensation (aldol reaction) of the aldehyde. | - Avoid strong bases and high temperatures during workup and purification. - Consider purification via bisulfite adduct formation to selectively isolate the aldehyde. |
Data Presentation: Comparison of Purification Methods
The following table presents hypothetical data to illustrate the effectiveness of different purification methods for this compound.
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield | Notes |
| Vacuum Distillation | 85% | 95-97% | 60-70% | Some product loss due to thermal decomposition. |
| Flash Chromatography (Silica Gel) | 85% | 90-95% | 50-65% | Potential for some decomposition on standard silica. |
| Flash Chromatography (Deactivated Silica) | 85% | >98% | 70-80% | Deactivation with triethylamine minimizes product loss. |
| Bisulfite Adduct Formation & Regeneration | 85% | >99% | 55-65% | Highly selective for the aldehyde but involves more steps. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are well-sealed. Use a cold trap to protect the vacuum pump.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle or an oil bath.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at the appropriate temperature and pressure (e.g., 110-115 °C at 2 mmHg - Note: this is a hypothetical value and should be determined experimentally).
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Deactivation:
-
Prepare an eluent of 98:2 hexanes:ethyl acetate with 1% triethylamine.
-
Pass two to three column volumes of this deactivating eluent through the packed silica gel.
-
Switch to the desired starting eluent for your separation (e.g., 90:10 hexanes:ethyl acetate).
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent and load it onto the column.
-
Elution:
-
Begin elution with the starting eluent.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow from synthesis to analysis.
Technical Support Center: Managing Keto-Enol Tautomerism in Subsequent Reaction Steps
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage keto-enol tautomer mixtures in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is keto-enol tautomerism and why is it important in chemical reactions?
Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group).[1] This equilibrium is significant because the two forms, known as tautomers, are constitutional isomers that can interconvert.[2][3][4] The keto form is generally more stable and thus predominates in simple carbonyl compounds.[1][2][5][6] However, the enol form, though often present in smaller amounts, is highly reactive and can act as a nucleophile, influencing the course and outcome of a reaction.[2] The presence of this equilibrium can lead to inconsistent reaction yields and the formation of side products if not properly controlled.[7]
Q2: How can I determine the ratio of keto to enol tautomers in my sample?
Several spectroscopic techniques can be used to quantify the keto-enol ratio:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose as the interconversion between tautomers is often slow on the NMR timescale, allowing for distinct signals for each form to be observed.[8][9] The keto form shows characteristic signals for α-protons, while the enol form displays signals for a vinylic proton and a hydroxyl proton.[7][8] The ratio can be determined by integrating these signals.[7][9][10]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the enol form typically absorbs at a longer wavelength compared to the keto form.[7][11][12]
-
Infrared (IR) Spectroscopy: The keto form exhibits a strong C=O stretching band, whereas the enol form shows O-H and C=C stretching bands.[7][11][12]
Q3: What factors influence the keto-enol equilibrium?
Several factors can shift the equilibrium between the keto and enol forms:
-
Solvent: The polarity and hydrogen-bonding ability of the solvent play a crucial role. Polar protic solvents like water and alcohols can stabilize the more polar keto form through hydrogen bonding.[4][13] Non-polar solvents may favor the enol form, especially if intramolecular hydrogen bonding can occur.[2][13]
-
Temperature: Increasing the temperature can affect the equilibrium.[14] In some cases, higher temperatures may favor the less stable enol form due to entropic factors. For example, in β-triketones, increasing the temperature can significantly shift the equilibrium towards the triketo form.[14]
-
pH (Acid/Base Catalysis): Both acids and bases can catalyze the interconversion between keto and enol forms, affecting the rate at which equilibrium is reached.[2][3][7][15]
-
Substituents: Electron-withdrawing groups adjacent to the carbonyl group increase the acidity of the α-hydrogen, which can facilitate enol formation.[4]
-
Conjugation and Aromaticity: If the C=C bond of the enol form is part of a conjugated or aromatic system, the enol form can be significantly stabilized and may even be the predominant tautomer.[2]
Q4: How can I shift the equilibrium to favor a specific tautomer for a subsequent reaction?
You can manipulate the reaction conditions to favor either the keto or enol form:
-
To Favor the Keto Form: Use a polar protic solvent (e.g., water, methanol) to stabilize the keto tautomer.[13]
-
To Favor the Enol Form: Use a non-polar solvent (e.g., toluene, cyclohexane) to minimize disruption of any stabilizing intramolecular hydrogen bonds in the enol.[13]
-
pH Control: Adjusting the pH can influence the rate of interconversion.[13] In basic conditions, the formation of the enolate intermediate is favored, which is key to the equilibrium.[13]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields and/or Formation of Side Products
Potential Cause: Uncontrolled keto-enol equilibrium leading to competing reaction pathways. The enol tautomer is nucleophilic at the alpha-carbon and can react with electrophiles.[2]
| Troubleshooting Step | Detailed Protocol |
| Control Reaction Temperature | Maintain a consistent and controlled temperature throughout the reaction. For exothermic reactions, use an ice bath or a cooling system. For reactions requiring heating, use a temperature-controlled heating mantle or oil bath. |
| Ensure Solvent Purity | Use anhydrous, high-purity solvents. Trace amounts of acidic or basic impurities can catalyze tautomerization, leading to unpredictable results.[7] |
| Optimize Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Selective Tautomer Reaction | If one tautomer is desired for the reaction, adjust the conditions (solvent, pH) to favor that form before adding the subsequent reactant. |
| Use of Protecting Groups | In complex syntheses, consider using a protecting group to "lock" the carbonyl in its keto form if the enol is causing unwanted side reactions. Acetals are common protecting groups for ketones and aldehydes.[16] |
Issue 2: Complex NMR Spectrum Making Characterization Difficult
Potential Cause: Presence of multiple tautomers and/or isomers in solution, leading to a crowded and overlapping NMR spectrum.[13]
| Troubleshooting Step | Detailed Protocol |
| Vary the NMR Solvent | Acquire ¹H NMR spectra in a variety of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[13] This can shift the equilibrium and simplify the spectrum by favoring one tautomer. |
| Variable Temperature (VT) NMR | Perform NMR analysis at different temperatures.[14][17][18] This can help to resolve broad peaks and provide thermodynamic information about the equilibrium. |
| 2D NMR Techniques | Employ 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to help assign complex proton and carbon signals to specific tautomers.[13] |
Issue 3: Difficulty in Purifying a Specific Tautomer
Potential Cause: Tautomers are in a dynamic equilibrium and can interconvert during the purification process (e.g., chromatography).
| Troubleshooting Step | Detailed Protocol |
| Derivative Formation | Convert the tautomeric mixture into a stable derivative of the desired isomer. This "locks" the molecule in one form, allowing for separation. The original functional group can then be regenerated.[13] |
| Crystallization | Attempt to crystallize the product. It is possible that one tautomer will preferentially crystallize from a specific solvent system, allowing for its isolation.[13] |
Quantitative Data Summary
Table 1: Influence of Solvent on the Percentage of Enol Tautomer for Acetylacetone at Room Temperature
| Solvent | Dielectric Constant (ε) | % Enol Form |
| Cyclohexane | 2.0 | 97 |
| Carbon tetrachloride | 2.2 | 93 |
| Benzene | 2.3 | 92 |
| Diethyl ether | 4.3 | 79 |
| Chloroform | 4.8 | 74 |
| Acetone | 20.7 | 56 |
| Water | 78.5 | 15 |
Note: Data is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.
Table 2: Influence of Temperature on Tautomeric Equilibrium of a β-triketone in Solution
| Temperature (°C) | % Triketo Form | % Dienol Form |
| 20 | Low | High |
| 140 | High | Low |
This table illustrates the general trend observed for some β-triketones where an increase in temperature shifts the equilibrium toward the more polar triketo form.[14]
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 5-10 mg/mL) of the carbonyl compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14][18] A dilute solution helps to avoid intermolecular interactions that could affect the equilibrium.[18]
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Integration: Integrate the characteristic signals for both the keto and enol forms. For example, for a β-diketone, integrate the methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.[8][18]
-
Calculation of Tautomer Ratio: Calculate the percentage of each tautomer using the integrated areas. For example: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100
Visualizations
Caption: Workflow for analyzing and managing keto-enol tautomerism in a reaction sequence.
Caption: Factors influencing the keto-enol equilibrium and subsequent reaction outcomes.
References
- 1. jackwestin.com [jackwestin.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. leah4sci.com [leah4sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 11. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. benchchem.com [benchchem.com]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. Aldehyde - Wikipedia [en.wikipedia.org]
- 16. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 17. scirp.org [scirp.org]
- 18. cores.research.asu.edu [cores.research.asu.edu]
Technical Support Center: Industrial Production of Diethyl 2-formylsuccinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up and troubleshooting of Diethyl 2-formylsuccinate production. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the industrial synthesis of this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of diethyl succinate and ethyl formate.[1] Sodium ethoxide is a commonly used base for this transformation.[1]
Q2: What are the critical safety precautions to consider when working with sodium ethoxide on a large scale?
A2: Sodium ethoxide is a strong base that is highly reactive and corrosive.[2] Key safety precautions include:
-
Moisture Sensitivity: It reacts violently with water, producing flammable ethanol vapors and heat. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses with side shields, and flame-retardant protective clothing.[2]
-
Handling: Handle solid sodium ethoxide in a well-ventilated area, preferably in a glove box or fume hood, to avoid inhalation of dust.[2]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container, away from acids and moisture.[3]
-
Fire Hazard: Due to the potential for flammable ethanol vapor release, ensure that all electrical equipment is properly grounded and that there are no sources of ignition in the vicinity.[3]
Q3: How can I monitor the progress of the reaction at an industrial scale?
A3: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters.[4][5] For the Claisen condensation, PAT can be implemented using:
-
In-line Spectroscopy: Techniques like Near-Infrared (NIR) or Raman spectroscopy can monitor the concentration of reactants and products in real-time without the need for sampling.[6]
-
At-line Chromatography: Automated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) systems can be set up to periodically draw samples from the reactor, providing detailed information on the reaction's progress and the formation of any byproducts.
Experimental Protocols
Detailed Methodology for Industrial Scale this compound Synthesis
This protocol is designed for a multi-hundred-liter scale production in a suitable industrial reactor.
1. Reactor Preparation:
- Ensure the reactor is clean and dry.
- Purge the reactor with an inert gas, such as nitrogen, to remove any moisture and oxygen. Maintain a positive nitrogen pressure throughout the reaction.
2. Reagent Charging:
- Charge the reactor with anhydrous toluene.
- Add finely divided sodium metal to the toluene under a nitrogen blanket.
- Slowly add anhydrous ethanol to the sodium suspension. This will generate sodium ethoxide in situ. Control the addition rate to manage the exothermic reaction and the evolution of hydrogen gas. The temperature should be maintained below 60°C.
3. Reaction Execution:
- Once the sodium has completely reacted to form sodium ethoxide, cool the resulting suspension to 20-25°C.
- Prepare a mixture of diethyl succinate and ethyl formate.
- Slowly add the ester mixture to the sodium ethoxide suspension over a period of 2-4 hours. The temperature should be carefully controlled and maintained between 20-30°C using the reactor's cooling system.
- After the addition is complete, allow the mixture to stir at ambient temperature for 12-16 hours to ensure the reaction goes to completion.
4. Work-up and Purification:
- Carefully quench the reaction by the slow addition of water. This is an exothermic process and requires efficient cooling.
- Separate the aqueous and organic layers.
- Wash the organic layer with brine to remove any remaining water-soluble impurities.
- Concentrate the organic layer under reduced pressure to remove the toluene.
- The crude this compound can be purified by vacuum distillation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure stoichiometric amount of base is used. - Increase reaction time. - Verify the quality and dryness of all reagents and solvents. |
| Side reactions (e.g., self-condensation of diethyl succinate) | - Maintain strict temperature control during the addition of the ester mixture. - Ensure efficient mixing to avoid localized high concentrations of reactants. | |
| Hydrolysis of esters | - Ensure all reagents and solvents are anhydrous. - Maintain a positive pressure of inert gas throughout the reaction. | |
| Formation of Byproducts | Diethyl succinylsuccinate (from self-condensation of diethyl succinate) | - Optimize the addition rate of the diethyl succinate/ethyl formate mixture to the base. Slower addition rates can minimize this side reaction. |
| Unreacted starting materials | - Increase the reaction time or temperature moderately. - Ensure the base is fully active and not quenched by moisture. | |
| Difficult Purification | Presence of high-boiling impurities | - Optimize the vacuum distillation conditions (pressure and temperature) to achieve better separation. - Consider a multi-stage distillation if a single pass is insufficient. |
| Product decomposition during distillation | - Lower the distillation temperature by using a higher vacuum. - Minimize the residence time of the product in the reboiler. |
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 15-20 | 16 | 75 | 98 |
| 20-25 | 16 | 85 | 97 |
| 25-30 | 16 | 88 | 95 |
| 30-35 | 16 | 82 | 92 |
Table 2: Effect of Base Equivalents on Yield
| Base (Sodium Ethoxide) Equivalents | Reaction Time (h) | Yield (%) |
| 0.8 | 16 | 65 |
| 0.9 | 16 | 78 |
| 1.0 | 16 | 88 |
| 1.1 | 16 | 89 |
Visualizations
Caption: Claisen condensation pathway for this compound.
Caption: A streamlined workflow for the industrial production process.
Caption: A logical guide for troubleshooting common production issues.
References
Technical Support Center: Minimizing Byproduct Formation in Heterocyclic Synthesis
Welcome to the technical support center for heterocyclic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation during the synthesis of key heterocyclic compounds.
General Troubleshooting and FAQs
Q1: My heterocyclic synthesis is resulting in a low yield and a complex mixture of products. What general factors should I consider?
A1: Low yields and the formation of multiple byproducts are common challenges in heterocyclic synthesis. Several key factors should be carefully controlled:
-
Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions. It is highly recommended to use freshly purified reagents.
-
Reaction Conditions: Parameters such as temperature, reaction time, and the choice of solvent are critical and should be optimized for your specific substrates.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent and the formation of byproducts.
-
Presence of Moisture: Many reactions in heterocyclic chemistry are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.
Q2: I'm having difficulty purifying my final heterocyclic compound from the reaction byproducts. What are some effective purification strategies?
A2: The purification of heterocyclic compounds often requires specific techniques to separate the desired product from structurally similar byproducts and unreacted starting materials.
-
Column Chromatography: This is a widely used method for purification. The choice of stationary phase (e.g., silica gel or alumina) and eluent system is critical. For acid-sensitive compounds, deactivating the silica gel with a base like triethylamine can prevent product degradation on the column.[1]
-
Recrystallization: This is a highly effective technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while the impurities remain in solution.[2]
-
Acid-Base Extraction: For heterocyclic compounds with basic nitrogen atoms, liquid-liquid extraction using aqueous acid and an organic solvent can effectively separate them from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Reaction-Specific Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3]
Q1: My Fischer indole synthesis is not proceeding, and TLC analysis shows only unreacted starting materials. What are the potential causes?
A1: A stalled Fischer indole synthesis can often be attributed to several factors:
-
Insufficient Acidity/Inactive Catalyst: The acid catalyst may not be strong enough to promote the reaction. Consider switching to a stronger Brønsted acid (e.g., polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂).[4] Ensure that the catalyst is fresh and anhydrous.
-
Low Reaction Temperature: This reaction often requires elevated temperatures to overcome the activation energy of the key[1][1]-sigmatropic rearrangement. Gradually increasing the reaction temperature while monitoring the progress by TLC is recommended.
-
Stable Hydrazone Intermediate: The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine. The use of microwave irradiation can sometimes promote this step.
Q2: The reaction is messy, with multiple unidentified spots on the TLC plate. How can I achieve a cleaner reaction?
A2: A complex reaction mixture often points to the occurrence of side reactions.
-
Substrate Sensitivity: Some substrates are sensitive to strongly acidic conditions, leading to degradation. Try using a milder Lewis acid catalyst (e.g., ZnCl₂) or conducting the reaction at a lower temperature for a longer duration.
-
Competing Side Reactions: Undesired reactions such as aldol condensations can compete with the desired indole formation. Adjusting the stoichiometry or the order of reagent addition may be beneficial. Purifying the hydrazone intermediate before the cyclization step can also lead to a cleaner reaction.
-
Oxidation: Indoles can be susceptible to oxidation, especially under harsh acidic conditions and at high temperatures. Running the reaction under an inert atmosphere can help mitigate this.
Detailed Experimental Protocol: Synthesis of 2-Phenylindole
This protocol is adapted from a standard procedure for the Fischer indole synthesis.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid. Add acetophenone (1.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Indolization: Add an acid catalyst, such as polyphosphoric acid or zinc chloride. Heat the reaction mixture to 80-110 °C. Monitor the progress of the reaction by TLC.[1]
-
Workup: After the reaction is complete, allow the mixture to cool to approximately 70 °C and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 10% aqueous solution of sodium hydroxide until the mixture is alkaline. The crude 2-phenylindole will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a common method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[5]
Q1: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can this be avoided?
A1: Furan formation is the most common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. Controlling the acidity of the reaction medium is key to minimizing this byproduct. Avoid strongly acidic conditions where possible.
Q2: The reaction is slow or incomplete. What factors could be contributing to this?
A2: Several factors can lead to a sluggish Paal-Knorr synthesis:
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can favor side reactions. Experimenting with different Brønsted or Lewis acids may be necessary.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates. Careful optimization of the reaction temperature is recommended.
| Catalyst | pKa | Yield (%) |
| p-Toluenesulfonic acid | -2.8 | 0 |
| Benzenesulfonic acid | -2.8 | 0 |
| Methanesulfonic acid | -1.9 | 0 |
| Sulfamic acid | 1.0 | 29 |
| Oxalic acid | 1.2 | 0 |
| Saccharin | 1.6 | 82 |
| Phthalic acid | 2.9 | 15 |
| Acetic acid | 4.7 | 0 |
| Benzoic acid | 4.2 | 0 |
Data from a study on the synthesis of N-substituted pyrroles, highlighting the impact of catalyst acidity on reaction yield.[6]
| Catalyst | Yield (%) |
| HfCl₄ | 83 |
| AlCl₃ | 81 |
| MOF-890 | 80 |
| MOF-891 | 82 |
| MOF-177 | 85 |
| ZIF-8 | 87 |
| HKUST-1 | 89 |
| MIL-53(Al) | 96 |
| No Catalyst | <5 |
Comparison of various Lewis acid catalysts for the Paal-Knorr synthesis of 1-phenyl-2,5-dimethyl-1H-pyrrole.[7]
Bischler-Napieralski Reaction
This reaction is an intramolecular electrophilic aromatic substitution used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides.[8]
Q1: What is the major byproduct in the Bischler-Napieralski reaction and how can I minimize its formation?
A1: A significant side reaction is the formation of styrenes via a retro-Ritter reaction.[9][10] This is particularly favored when the intermediate nitrilium salt is stabilized by a conjugated system.[9] To suppress this side reaction, one can use the corresponding nitrile as a solvent, which shifts the equilibrium away from the retro-Ritter product.[9] Another approach is to use oxalyl chloride to generate an N-acyliminium intermediate, thus avoiding the elimination that leads to the nitrile.[9]
Q2: My cyclization is not efficient. How can I improve the yield?
A2: The efficiency of the Bischler-Napieralski cyclization is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.
-
Activating Groups: The presence of electron-donating groups on the aromatic ring facilitates the electrophilic substitution and generally leads to higher yields.[10]
-
Dehydrating Agent: For substrates that lack electron-donating groups, harsher conditions, such as refluxing in a mixture of POCl₃ and P₂O₅, are often more effective.[10]
-
Temperature and Solvent: For many substrates, refluxing in a solvent like toluene is sufficient. For less reactive substrates, a higher boiling solvent such as xylene or the use of microwave irradiation can be beneficial.[9]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to prepare dihydropyridines, which can then be oxidized to pyridines.[11]
Q1: My Hantzsch synthesis results in low yields. What are the common pitfalls?
A1: The classical Hantzsch synthesis can be hampered by several factors:
-
Harsh Reaction Conditions: Traditional methods often involve long reaction times at high temperatures, which can lead to byproduct formation and degradation of the product.[11]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While alcohols are traditional solvents, studies have shown that ultrasonic irradiation in aqueous micelles can lead to significantly higher yields.[11]
-
Catalyst: The use of a catalyst can improve yields. For example, p-toluenesulfonic acid (PTSA) has been shown to be effective.[11]
| Catalyst | Yield (%) |
| CAN (solvent-free) | 92 |
| InCl₃ (solvent-free) | 85 |
| I₂ (solvent-free) | 88 |
| No catalyst (solvent-free) | 55 |
| CAN (in Ethanol) | 75 |
| CAN (in Dichloromethane) | 70 |
Comparison of catalysts and solvent conditions for the synthesis of a 1,4-dihydropyridine derivative.[12] (CAN = Ceric Ammonium Nitrate)
Skraup Quinoline Synthesis
The Skraup synthesis is a classic but notoriously vigorous reaction for preparing quinolines.[13]
Q1: My Skraup reaction is extremely exothermic and difficult to control. How can I moderate it?
A1: The highly exothermic nature of the Skraup synthesis is a major safety concern.[13] To control the reaction:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective way to make the reaction less violent.[13][14] Boric acid can also be used as a moderator.[15]
-
Controlled Addition of Acid: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.
-
Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins, the exothermic nature of the reaction should sustain it. Reapply heat only after the initial exotherm has subsided.[13]
Q2: I am observing significant tar formation. What is the cause and how can it be minimized?
A2: Tar formation is a common issue in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.
-
Moderator: As with controlling the exotherm, ferrous sulfate can also help to reduce charring.
-
Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by controlled reflux is recommended.
-
Purification: The crude product is often a tarry residue. Purification can be achieved by steam distillation followed by extraction to isolate the quinoline derivative from the tar.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component reaction for the synthesis of 2-aminothiophenes.[16]
Q1: What are the common byproducts in the Gewald synthesis?
A1: A common side reaction is the dimerization of the ylidene intermediate.[17] In some cases, this dimer can be the major product. However, under appropriate reaction conditions, this dimer can sometimes be recycled back into the reaction to form the desired 2-aminothiophene.[17]
Visualizations
Caption: Troubleshooting workflow for the Fischer Indole Synthesis.
Caption: Byproduct formation pathway in the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Gewald reaction - Wikipedia [en.wikipedia.org]
- 17. quod.lib.umich.edu [quod.lib.umich.edu]
Handling moisture sensitivity in Diethyl 2-formylsuccinate experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 2-formylsuccinate, with a focus on addressing challenges related to its potential moisture sensitivity.
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound? This guide addresses common issues that may arise from the presence of moisture.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent Decomposition: this compound may be sensitive to moisture, which can lead to hydrolysis of the ester groups or reactions involving the aldehyde functionality.[1][2] | Ensure all reagents, solvents, and glassware are rigorously dried before use.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4] |
| Inactivation of Catalysts/Reagents: Trace amounts of water can quench moisture-sensitive catalysts (e.g., Lewis acids) or reagents (e.g., organometallics).[5] | Use freshly opened or properly stored anhydrous reagents and solvents. Consider purifying solvents and reagents if their quality is uncertain.[6] | |
| Inconsistent Reaction Outcomes | Variable Moisture Content: Inconsistent levels of atmospheric moisture or residual water in the reaction setup can lead to variable results between experimental runs.[2] | Standardize the experimental setup and procedure for handling moisture-sensitive components. The use of a glovebox or Schlenk line is recommended for highly sensitive reactions.[4][7] |
| Formation of Unexpected Byproducts | Side Reactions with Water: The formyl group can be susceptible to hydration or other water-mediated side reactions. Hydrolysis of the ester can also lead to unwanted carboxylic acid byproducts. | Minimize water content by using molecular sieves or other drying agents in the reaction mixture, if compatible with the reaction conditions.[5] |
| Difficulty in Product Isolation | Hygroscopic Nature of Product or Intermediates: The desired product or reaction intermediates may be hygroscopic, making them difficult to handle and purify.[4] | If the product is suspected to be hygroscopic, perform purification and isolation steps under an inert atmosphere.[4] Consider drying the final product under high vacuum.[6] |
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a moisture-sensitive reagent?
Q2: What are the essential precautions for setting up a reaction with this compound?
A2: To minimize exposure to moisture, all glassware should be oven-dried (at a minimum of 125°C for 24 hours) or flame-dried under vacuum immediately before use.[3] Assemble the apparatus while hot and flush with an inert gas like nitrogen or argon as it cools.[3] Use anhydrous solvents and reagents, and transfer them using dry syringes or cannulas.[2] The reaction should be conducted under a positive pressure of an inert gas.[2]
Q3: My reaction is not proceeding to completion. Could moisture be the issue?
A3: Yes, moisture can be a significant factor in incomplete reactions. Water can react with and consume moisture-sensitive reagents or catalysts, effectively halting the reaction.[5] It can also lead to the formation of byproducts that may inhibit the desired transformation. It is advisable to re-evaluate your drying procedures for all components of the reaction.
Q4: How can I effectively dry my solvents and other reagents?
A4: Solvents can be dried by distillation over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and halogenated solvents). Alternatively, passing them through a column of activated alumina is a common practice. Solid reagents can be dried in a vacuum oven or a desiccator over a strong drying agent like phosphorus pentoxide.[3] Always refer to safety guidelines when handling drying agents.
Q5: What is the best way to store this compound to maintain its integrity?
A5: this compound should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture. For long-term storage, consider placing the container inside a desiccator with a drying agent. If the compound is particularly sensitive, storing it in a glovebox under an inert atmosphere is the ideal solution.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
-
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) should be thoroughly cleaned and then dried in an oven at >120°C for at least 12 hours. The glassware should be assembled while still hot and allowed to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: The reaction apparatus should be connected to a source of inert gas (nitrogen or argon) through a bubbler to maintain a slight positive pressure throughout the experiment.
-
Reagent and Solvent Preparation: Use only anhydrous grade solvents. If anhydrous grade is not available, the solvent must be appropriately dried before use. Ensure all other reagents are of the highest purity and are handled to minimize exposure to air and moisture.
-
Addition of Reagents: Liquid reagents, including this compound, should be added to the reaction flask via a dry syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Work-up and Isolation: Once the reaction is complete, the work-up procedure should be designed to minimize contact with water if the product is also expected to be moisture-sensitive. This may involve using anhydrous drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate) and performing extractions and filtrations under an inert atmosphere if necessary.
Visualizations
Caption: Workflow for handling moisture-sensitive reagents.
References
Technical Support Center: Refining Workup Procedures for Diethyl 2-Formylsuccinate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving diethyl 2-formylsuccinate. The following information is designed to address specific issues that may be encountered during the experimental workup and purification of this versatile β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Claisen condensation reaction to synthesize this compound?
A typical workup for the synthesis of this compound, often produced via a Claisen condensation of diethyl succinate and diethyl formate, involves quenching the reaction mixture, extracting the product, and washing the organic phase. A common procedure includes carefully quenching the basic reaction mixture with water or a dilute acid.[1] Following the quench, the product is extracted into an organic solvent, such as ethyl acetate. The organic layer is then washed with brine to remove residual water and impurities, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Q2: I am observing a low yield after the workup. What are the potential causes?
Low yields in reactions producing this compound can stem from several factors during the workup and purification stages. Incomplete reaction is a primary concern; ensure the reaction has gone to completion by monitoring with techniques like Thin Layer Chromatography (TLC).[2] During the workup, hydrolysis of the ester functionalities can occur, especially if the mixture is exposed to strong acidic or basic conditions for extended periods. Another potential issue is the decarboxylation of the β-keto ester product, which can be promoted by heat. Product loss can also happen during the extraction phase if an inappropriate solvent is used or if emulsions form.
Q3: How can I avoid hydrolysis of the ester groups on this compound during the workup?
To minimize hydrolysis, it is crucial to control the pH and temperature of the workup. When quenching a basic reaction mixture, use a dilute acid and add it slowly while cooling the mixture in an ice bath. Prolonged exposure to either strong acids or bases should be avoided. If a basic wash is necessary to remove acidic impurities, use a mild base like a saturated sodium bicarbonate solution and perform the wash quickly at a low temperature.
Q4: What should I do if an emulsion forms during the extraction process?
Emulsion formation is a common issue when performing aqueous workups. To break an emulsion, you can try the following techniques:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the emulsified layer through a pad of Celite.
-
If the emulsion persists, allowing the mixture to stand for an extended period can sometimes lead to separation.
Q5: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying this compound are vacuum distillation and column chromatography.
-
Vacuum Distillation: This method is effective for separating this compound from non-volatile impurities. It is important to use a high-vacuum system to lower the boiling point and prevent thermal decomposition of the product.
-
Column Chromatography: This technique is useful for separating the product from impurities with similar boiling points. A silica gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction by TLC to ensure all starting material is consumed before initiating workup. |
| Hydrolysis of the ester groups. | Perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases. Use dilute quenching and washing solutions. | |
| Decarboxylation of the product. | Avoid excessive heating during the workup and purification steps. Use high vacuum for distillation to keep the temperature low. | |
| Product loss during extraction. | Ensure the chosen extraction solvent has good solubility for the product. To break emulsions, add brine or filter through Celite. | |
| Presence of Diethyl Succinate in the Final Product | Incomplete reaction. | Ensure the reaction goes to completion. Optimize reaction time and temperature. |
| Inefficient purification. | For vacuum distillation, ensure a good vacuum and use a fractionating column for better separation. For column chromatography, optimize the eluent system to achieve better separation of the product and starting material. | |
| Product appears oily and discolored | Presence of polymeric byproducts. | This can result from overly harsh reaction or workup conditions.[2] Consider milder reaction conditions and ensure the workup is performed promptly and at low temperatures. |
| Residual solvent. | Ensure complete removal of the solvent under reduced pressure after extraction. | |
| Inconsistent results between batches | Moisture in reagents or solvents. | Use anhydrous solvents and dry glassware to prevent side reactions and ensure reproducibility. |
Data Presentation
Table 1: Illustrative Yield and Purity Data for this compound Purification
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Vacuum Distillation | 70-85% | >95% | Yield can be affected by the efficiency of the vacuum and the distillation setup. Lower pressure minimizes thermal degradation. |
| Column Chromatography | 60-80% | >98% | Yield can be influenced by the loading amount and the separation efficiency of the chosen eluent system. |
Note: The data presented in this table are illustrative and can vary based on the specific reaction conditions and the scale of the experiment.
Experimental Protocols
Protocol 1: General Workup Procedure for this compound Synthesis
-
Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled solution of 1 M HCl with vigorous stirring to neutralize the mixture. Monitor the pH to ensure it reaches approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Apply a high vacuum and gently heat the flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point is significantly reduced under vacuum.
-
Analysis: Confirm the purity of the collected fraction using analytical techniques such as NMR or GC-MS.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Diethyl 2-formylsuccinate Characterization
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of chemical entities is a cornerstone of drug discovery and development. Diethyl 2-formylsuccinate, a versatile building block in organic synthesis, requires precise analytical methodologies to ensure its identity, purity, and stability. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering supporting data from related compounds and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their needs.
Spectroscopic and Chromatographic Techniques: A Comparative Overview
The primary methods for elucidating the structure and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Key Advantages | Potential Limitations |
| ¹H NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen atoms, including the number of protons, their connectivity, and stereochemistry. | - High resolution and structural detail- Non-destructive- Quantitative analysis is possible | - Lower sensitivity compared to MS- Can be complex for large molecules- Requires deuterated solvents |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | - Complements ¹H NMR for complete structural assignment- Less signal overlap than ¹H NMR | - Lower sensitivity than ¹H NMR- Longer acquisition times |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | - Fast and simple to perform- Good for identifying key functional groups (e.g., C=O, C-O) | - Provides limited information on the overall molecular structure- "Fingerprint region" can be complex to interpret |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. | - High sensitivity- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis | - Can be a destructive technique- Fragmentation can be complex to interpret |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | - High resolution for volatile compounds- Well-established and robust technique | - Not suitable for non-volatile or thermally labile compounds |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | - Versatile for a wide range of compounds- Can be used for both analytical and preparative separations | - Can be more complex to develop methods compared to GC- Mobile phase selection is critical |
Predicted and Comparative Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparison of ¹H NMR Data (Predicted for this compound vs. Experimental for Diethyl succinate)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ | |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ | |
| ~3.5 | Multiplet | 1H | -CH(CHO)- | |
| ~2.8 | Multiplet | 2H | -CH₂- | |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ | |
| ~1.2 | Triplet | 3H | -OCH₂CH₃ | |
| Diethyl succinate (Experimental) | 4.12 | Quartet | 4H | -OCH₂CH₃ |
| 2.62 | Singlet | 4H | -CH₂CH₂- | |
| 1.25 | Triplet | 6H | -OCH₂CH₃ |
Comparison of ¹³C NMR Data (Predicted for this compound vs. Experimental for Diethyl succinate)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~200 | Aldehydic Carbonyl (C=O) |
| ~171 | Ester Carbonyl (C=O) | |
| ~168 | Ester Carbonyl (C=O) | |
| ~62 | -OCH₂CH₃ | |
| ~61 | -OCH₂CH₃ | |
| ~55 | -CH(CHO)- | |
| ~35 | -CH₂- | |
| ~14 | -OCH₂CH₃ | |
| Diethyl succinate (Experimental) | 172.5 | Ester Carbonyl (C=O) |
| 60.6 | -OCH₂CH₃ | |
| 29.2 | -CH₂CH₂- | |
| 14.2 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Comparison of Key IR Absorption Bands
| Functional Group | This compound (Predicted) | Diethyl succinate (Experimental) |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | ~1730 cm⁻¹ |
| C=O Stretch (Aldehyde) | ~1725 cm⁻¹ (often a distinct shoulder or separate peak) | N/A |
| C-H Stretch (Aldehyde) | ~2820 cm⁻¹ and ~2720 cm⁻¹ (two weak bands) | N/A |
| C-O Stretch (Ester) | ~1200-1100 cm⁻¹ | ~1150 cm⁻¹ |
| C-H Stretch (Alkyl) | ~2980-2850 cm⁻¹ | ~2980-2870 cm⁻¹ |
Mass Spectrometry (MS)
Predicted vs. Experimental Mass Spectrometry Data
| Parameter | This compound | Diethyl succinate |
| Molecular Formula | C₉H₁₄O₅ | C₈H₁₄O₄ |
| Molecular Weight | 202.21 g/mol | 174.19 g/mol |
| Predicted M+• | m/z 202 | m/z 174 |
| Key Fragmentation Pathways (Predicted) | - Loss of -OCH₂CH₃ (m/z 157)- Loss of -COOCH₂CH₃ (m/z 129)- Loss of -CHO (m/z 173)- McLafferty rearrangement | - Loss of -OCH₂CH₃ (m/z 129)- Loss of -COOCH₂CH₃ (m/z 101)- McLafferty rearrangement |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Suggested):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL split injection (e.g., split ratio of 50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (Suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the analytical characterization of this compound.
Caption: General workflow for the analytical characterization of this compound.
Caption: Detailed workflow for GC-MS analysis of this compound.
By employing a combination of these analytical techniques and following structured experimental protocols, researchers can confidently characterize this compound, ensuring the quality and reliability of their scientific endeavors.
A Comparative Analysis of the Reactivity of Diethyl 2-formylsuccinate and Diethyl 2-acetylsuccinate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to the success of a reaction. β-dicarbonyl compounds, such as Diethyl 2-formylsuccinate and Diethyl 2-acetylsuccinate, are versatile intermediates widely employed in the construction of complex molecular architectures, including various heterocyclic compounds of medicinal interest. While structurally similar, the subtle difference between a formyl and an acetyl group at the α-position of the succinate backbone imparts distinct reactivity profiles to these molecules. This guide provides an objective comparison of their performance, supported by established chemical principles, to aid researchers in making informed decisions for their synthetic strategies.
Theoretical Comparison of Reactivity
The reactivity of the carbonyl group in both this compound and Diethyl 2-acetylsuccinate is the central point of comparison. Generally, aldehydes are more reactive towards nucleophilic attack than ketones. This difference in reactivity can be attributed to two primary factors:
-
Electronic Effects: The carbonyl carbon in an aldehyde (formyl group) is bonded to a hydrogen atom and a carbon atom. In contrast, the carbonyl carbon in a ketone (acetyl group) is bonded to two carbon atoms. Alkyl groups are electron-donating, and therefore, the two alkyl groups in a ketone decrease the partial positive charge on the carbonyl carbon more effectively than the single alkyl group in an aldehyde. Consequently, the carbonyl carbon of the formyl group in this compound is more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Steric Effects: The formyl group, with its attached hydrogen atom, presents a smaller steric profile compared to the acetyl group, which has a bulkier methyl group. This reduced steric hindrance in this compound allows for easier access of nucleophiles to the carbonyl carbon, leading to faster reaction rates.[1]
Based on these fundamental principles, This compound is predicted to be the more reactive of the two compounds in reactions involving nucleophilic addition to the carbonyl group, such as in Knoevenagel condensations and related reactions.
Quantitative Data Summary
| Feature | This compound (Aldehyde) | Diethyl 2-acetylsuccinate (Ketone) | Rationale |
| Electrophilicity of Carbonyl Carbon | Higher | Lower | The formyl group has only one electron-donating alkyl substituent, making the carbonyl carbon more electron-deficient.[1] |
| Steric Hindrance at Carbonyl Carbon | Lower | Higher | The hydrogen atom of the formyl group is significantly smaller than the methyl group of the acetyl group.[1] |
| Predicted Reaction Rate (Nucleophilic Addition) | Faster | Slower | A combination of higher electrophilicity and lower steric hindrance favors faster reaction kinetics. |
| General Reactivity | More Reactive | Less Reactive | Aldehydes are inherently more reactive than ketones in most nucleophilic addition reactions.[1] |
Experimental Protocols
The following are representative experimental protocols for reactions where these compounds are likely to be employed. These are generalized procedures and may require optimization for specific substrates and conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.
Protocol for Knoevenagel Condensation with this compound or Diethyl 2-acetylsuccinate:
-
Reaction Setup: To a solution of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions) is added this compound or Diethyl 2-acetylsuccinate (1.0 eq).
-
Catalyst Addition: A catalytic amount of a weak base (e.g., piperidine, pyridine, or an amine salt; 0.1-0.2 eq) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired condensed product.
It is anticipated that the reaction with this compound would proceed under milder conditions and in a shorter reaction time compared to Diethyl 2-acetylsuccinate.
Michael Addition
In the context of these substrates, the α,β-unsaturated product from a Knoevenagel condensation could subsequently act as a Michael acceptor. Alternatively, the enolate of these dicarbonyl compounds can act as a Michael donor.
Protocol for Michael Addition using the enolate of this compound or Diethyl 2-acetylsuccinate:
-
Enolate Formation: To a solution of this compound or Diethyl 2-acetylsuccinate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium ethoxide, potassium tert-butoxide; 1.0 eq) is added at 0 °C. The mixture is stirred for a short period to allow for enolate formation.
-
Addition of Michael Acceptor: The Michael acceptor (e.g., an α,β-unsaturated ketone, ester, or nitrile; 1.0 eq) is then added to the reaction mixture, and the reaction is allowed to warm to room temperature.
-
Reaction Monitoring and Quenching: The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the Michael adduct.
Due to the higher acidity of the α-proton in the formyl derivative, its enolate may form under slightly milder conditions compared to the acetyl derivative.
Visualizing a Key Reaction Pathway
The Knoevenagel condensation is a fundamental reaction for these substrates. The following diagram illustrates the general workflow of this reaction.
Caption: General workflow of the Knoevenagel condensation.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Substituted Succinates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure 2-substituted succinates is a critical endeavor in the fields of medicinal chemistry and materials science, as these motifs are prevalent in a wide array of biologically active molecules and functional materials. The pursuit of efficient, selective, and sustainable synthetic methods has led to the development of several powerful strategies. This guide provides an objective comparison of key alternative reagents and methodologies for the asymmetric synthesis of 2-substituted succinates, supported by experimental data and detailed protocols.
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a highly effective method for the stereoselective reduction of prochiral precursors to furnish chiral succinates and their derivatives. This approach often utilizes a chiral Rh-complex to deliver hydrogen from a simple source, such as formic acid or isopropanol, with high levels of enantio- and diastereocontrol.
Performance Data
| Catalyst/Reagent | Substrate | Product | Yield (%) | dr | ee (%) | Reference |
| (S,S)-Ts-DPEN-Rh | N-Phenylmaleimide | N-Phenyl-2-phenylsuccinimide | 95 | >99:1 | 99 | [1] |
| (R,R)-Ts-DPEN-Rh | N-Benzylmaleimide | N-Benzyl-2-phenylsuccinimide | 98 | 98:2 | 97 | [1] |
| RuCl(p-cymene)[(S,S)-TsDPEN] | Itaconic Acid | (S)-2-Methylsuccinic Acid | >95 | - | 98 | [2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of N-Phenylmaleimide
Materials:
-
N-Phenylmaleimide (1.0 mmol, 173 mg)
-
(S,S)-Ts-DPEN-Rh catalyst (0.01 mmol, 6.3 mg)
-
Formic acid/triethylamine azeotrope (5:2 mixture, 0.2 mL)
-
Anhydrous Dichloromethane (DCM) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), N-phenylmaleimide and the (S,S)-Ts-DPEN-Rh catalyst were added.
-
Anhydrous DCM was added, and the mixture was stirred until all solids were dissolved.
-
The formic acid/triethylamine azeotrope was added dropwise to the reaction mixture at room temperature.
-
The reaction was stirred at room temperature for 12 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired (R)-N-phenyl-2-phenylsuccinimide.
Reaction Workflow
Caption: Workflow for Rh-catalyzed asymmetric transfer hydrogenation.
Organocatalytic Asymmetric Michael Addition
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative that often operates under mild conditions. Chiral amines, thioureas, and squaramides are prominent organocatalysts for the conjugate addition of nucleophiles to α,β-unsaturated systems, leading to the formation of chiral 2-substituted succinates with high enantioselectivity.
Performance Data
| Catalyst | Nucleophile | Michael Acceptor | Product | Yield (%) | dr | ee (%) | Reference |
| Cinchonine-derived thiourea | Dimethyl malonate | trans-β-Nitrostyrene | Dimethyl 2-(nitromethyl)-3-phenylsuccinate | 95 | - | 94 | [3] |
| Squaramide | α-Benzylidene succinimide | Nitrostyrene | Functionalized succinimide | 98 | >99:1 | 99 | [2] |
| Diarylprolinol silyl ether | Propanal | Dimethyl fumarate | Diethyl 2-formyl-3-methylsuccinate | 90 | 95:5 | 99 | [4] |
Experimental Protocol: Organocatalyzed Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
Materials:
-
trans-β-Nitrostyrene (0.5 mmol, 74.6 mg)
-
Dimethyl malonate (1.0 mmol, 132.1 mg)
-
Cinchonine-derived thiourea catalyst (0.05 mmol, 24.5 mg)
-
Toluene (1.0 mL)
Procedure:
-
In a vial, the cinchonine-derived thiourea catalyst was dissolved in toluene.
-
trans-β-Nitrostyrene was added to the solution and stirred for 5 minutes at room temperature.
-
Dimethyl malonate was then added, and the reaction mixture was stirred at room temperature for 24 hours.
-
The reaction progress was monitored by TLC.
-
After completion, the reaction mixture was directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the desired product.
Reaction Mechanism
Caption: Mechanism of organocatalyzed Michael addition.
Biocatalytic Asymmetric Reduction
Biocatalysis, particularly the use of enzymes such as ene-reductases, offers a green and highly selective approach to the synthesis of chiral compounds. These enzymes can reduce the carbon-carbon double bond of α,β-unsaturated precursors with exceptional enantio- and regioselectivity under mild aqueous conditions.
Performance Data
| Enzyme | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Ene-reductase (OYE1) | Dimethyl itaconate | (R)-Dimethyl 2-methylsuccinate | >99 | >99 | [5] |
| Ene-reductase (OYE2) | 2-Methyl-2-pentenoic acid | (R)-2-Methylpentanoic acid | 98 | 99 | [6] |
| Ene-reductase (from T. scotoductus) | (S)-Carvone | (2R,5S)-Dihydrocarvone | 98 | >99 | [7] |
Experimental Protocol: Ene-Reductase Catalyzed Reduction of Dimethyl Itaconate
Materials:
-
Dimethyl itaconate (10 mM)
-
Ene-reductase (e.g., from Saccharomyces cerevisiae)
-
NADPH (1.2 equivalents)
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose (1.5 equivalents)
-
Potassium phosphate buffer (100 mM, pH 7.0)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add glucose, NADP+, and glucose dehydrogenase to the buffer and stir until dissolved.
-
Add the ene-reductase enzyme to the mixture.
-
Initiate the reaction by adding the dimethyl itaconate substrate.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.
-
Upon completion, the enzyme can be denatured by heat or precipitation.
-
The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried, and the solvent is evaporated to yield the chiral succinate product.
Biocatalytic Cycle
Caption: Biocatalytic cycle with cofactor regeneration.
Chiral Auxiliary-Controlled Asymmetric Synthesis
The use of chiral auxiliaries is a classical yet powerful strategy for asymmetric synthesis. A chiral auxiliary is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans' oxazolidinones are a well-known class of chiral auxiliaries effective in controlling the stereochemistry of enolate reactions.
Performance Data
| Chiral Auxiliary | Reaction Type | Substrate | Product | Yield (%) | de (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Alkylation | N-Propionyl oxazolidinone | (2S,3R)-2-Methyl-3-hydroxy-pentanoic acid derivative | 85 | >99 | [8] |
| Oppolzer's Camphorsultam | Michael Addition | N-Acryloyl camphorsultam | Chiral β-amino acid derivative | 90 | 98 | [8] |
| Chiral Iron Succinoyl Complex | Alkylation | Iron succinoyl complex | α-Alkyl succinic acid derivative | High | High | [1] |
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
Materials:
-
(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)
-
Propionyl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous THF
-
n-Butyllithium (1.1 equiv)
-
Benzyl bromide (1.2 equiv)
-
Lithium hydroxide (excess)
-
Hydrogen peroxide (excess)
Procedure:
-
Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to 0 °C. Add triethylamine followed by the dropwise addition of propionyl chloride. Stir for 1 hour at 0 °C, then warm to room temperature.
-
Enolate Formation and Alkylation: Cool the solution of the N-propionyl oxazolidinone to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes. Add benzyl bromide and continue stirring at -78 °C for 2 hours, then slowly warm to room temperature.
-
Auxiliary Cleavage: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. After solvent removal, dissolve the crude product in a THF/water mixture. Add hydrogen peroxide and lithium hydroxide and stir at room temperature until the auxiliary is cleaved (monitored by TLC).
-
Workup and Purification: Acidify the reaction mixture and extract the chiral carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer. Purify the product by crystallization or chromatography.
Stereochemical Control Model
Caption: Zimmerman-Traxler model for stereocontrol.
Conclusion
The synthesis of 2-substituted succinates can be achieved through a variety of effective and highly stereoselective methods. The choice of reagent and methodology depends on several factors including the desired stereoisomer, substrate scope, scalability, and considerations of green chemistry.
-
Rhodium-catalyzed ATH offers excellent enantioselectivity and diastereoselectivity for a range of substrates and is a robust and well-established method.
-
Organocatalysis provides a metal-free alternative, often with high enantioselectivity under mild conditions, making it an attractive option from a sustainability perspective.
-
Biocatalysis using ene-reductases represents a green and highly specific approach, operating in aqueous media with exceptional selectivity, although substrate scope can be a limitation.
-
Chiral auxiliaries are a reliable and predictable method for controlling stereochemistry, with the added benefit of potential auxiliary recovery, though it involves additional synthetic steps for attachment and cleavage.
Researchers and drug development professionals should consider the comparative advantages and limitations of each approach to select the most suitable method for their specific synthetic targets.
References
- 1. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Ene-Reductase: A Multifaceted Biocatalyst in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalysis- Enoate (Ene) Reductases - Wordpress [reagents.acsgcipr.org]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Quantitative NMR (qNMR) for Purity Assessment of Diethyl 2-formylsuccinate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of purity for chemical entities like Diethyl 2-formylsuccinate is a critical aspect of quality control and characterization. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.
Quantitative NMR has emerged as a primary analytical method for purity determination due to its direct measurement capabilities, high accuracy, and the wealth of structural information it provides.[1][2] Unlike chromatographic techniques that rely on reference standards of the same compound for quantification, qNMR allows for direct quantification against a certified internal standard of a different, structurally unrelated compound.[1][3]
Key Advantages of qNMR:
-
Direct Measurement: Does not require a chemically identical reference standard for the analyte.[1]
-
High Accuracy and Precision: Capable of delivering highly reliable and reproducible purity values.[1]
-
Structural Information: Provides structural confirmation of the analyte and simultaneous identification of impurities within the same experiment.[1]
-
Versatility: A single internal standard can be utilized for the quantification of a wide array of compounds.[1]
-
Speed: qNMR measurements can often be faster than developing and validating a new chromatographic method.[1]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination often depends on the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of accuracy. The following table summarizes the performance of qNMR, HPLC, and GC for the purity assessment of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |
| Primary/Relative | Primary method (quantification against an internal standard).[1] | Relative method (requires a reference standard of the analyte). | Relative method (requires a reference standard of the analyte). |
| Accuracy | High (typically >99%).[1] | High (dependent on the purity of the reference standard). | High (dependent on the purity of the reference standard). |
| Precision (RSD%) | < 1%. | < 2%. | < 2%. |
| Limit of Quantification (LOQ) | ~0.1% | ppm to ppb level. | ppm to ppb level. |
| Sample Throughput | Moderate to High.[4] | High. | High. |
| Structural Information | Yes (provides detailed structural information).[1] | No (retention time is the primary identifier). | No (retention time is the primary identifier). |
Experimental Protocols
Detailed methodologies for each technique are provided below to facilitate their application in a laboratory setting.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.[5]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the analyte and internal standard are fully soluble.[6]
-
Transfer the solution to a 5 mm NMR tube.[5]
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[1]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[1][3]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1][3]
-
Acquisition Time (aq): At least 3 seconds.[1]
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[1]
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.[1]
-
Manually phase the spectrum and apply a baseline correction.[1]
-
Integrate well-resolved, characteristic signals for both this compound (e.g., the formyl proton) and the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
2. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A suitable gradient could be starting with 95% A, ramping to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography (GC)
This protocol describes a GC method for analyzing the purity of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
2. GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Split injection with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
3. Data Analysis:
-
Purity is calculated based on the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for qNMR and the logical comparison of the analytical techniques.
References
Confirming the Structure of Novel Diethyl 2-formylsuccinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of drug discovery and development. Diethyl 2-formylsuccinate and its derivatives are versatile building blocks in organic synthesis, valued for their array of functional groups that allow for diverse chemical transformations. The precise confirmation of the structure of a newly synthesized derivative is a critical step to ensure the validity of subsequent research and the safety of potential therapeutic agents. This guide provides a comparative overview of standard analytical techniques used to elucidate the structure of a novel this compound derivative, using a hypothetical example, Diethyl 2-formyl-3-methylsuccinate , and comparing it to the parent compound, This compound .
A Comparative Analysis of Spectroscopic Data
The introduction of a methyl group at the C3 position of this compound to form the novel derivative, Diethyl 2-formyl-3-methylsuccinate, results in predictable changes in its spectroscopic signatures. The following tables summarize the expected quantitative data from key analytical techniques, offering a direct comparison between the parent compound and the novel derivative.
Table 1: Comparison of Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | This compound | Novel Derivative: Diethyl 2-formyl-3-methylsuccinate |
| Aldehyde Proton (-CHO) | ~9.7 ppm (singlet) | ~9.8 ppm (singlet) |
| Methine Proton (-CH(CHO)-) | ~3.5 ppm (doublet of doublets) | ~3.6 ppm (doublet) |
| Methylene Protons (-CH₂-) | ~2.9 ppm (multiplet) | ~3.1 ppm (multiplet, 1H), ~2.8 ppm (multiplet, 1H) |
| Methylene Protons (-OCH₂CH₃) | ~4.2 ppm (quartet) | ~4.2 ppm (quartet) |
| Methyl Protons (-OCH₂CH₃) | ~1.3 ppm (triplet) | ~1.3 ppm (triplet) |
| Methyl Protons (-CH(CH₃)-) | N/A | ~1.2 ppm (doublet) |
Table 2: Comparison of Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | This compound | Novel Derivative: Diethyl 2-formyl-3-methylsuccinate |
| Aldehyde Carbonyl (-CHO) | ~200 ppm | ~201 ppm |
| Ester Carbonyls (-COO-) | ~170, ~172 ppm | ~170, ~173 ppm |
| Methylene Carbons (-OCH₂CH₃) | ~61 ppm | ~61 ppm |
| Methine Carbon (-CH(CHO)-) | ~55 ppm | ~58 ppm |
| Methylene Carbon (-CH₂-) | ~35 ppm | ~40 ppm |
| Methyl Carbons (-OCH₂CH₃) | ~14 ppm | ~14 ppm |
| Methyl Carbon (-CH(CH₃)-) | N/A | ~15 ppm |
Table 3: Comparison of Key Expected IR Spectral Data (Thin Film)
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for Novel Derivative |
| C-H stretch (aldehyde) | ~2820, ~2720 | ~2825, ~2725 |
| C=O stretch (aldehyde) | ~1725 | ~1720 |
| C=O stretch (ester) | ~1740 | ~1735 |
| C-O stretch (ester) | ~1200-1100 | ~1200-1100 |
| C-H stretch (alkane) | ~2980 | ~2985 |
Table 4: Comparison of Expected Mass Spectrometry Data (Electron Ionization)
| Ion | Expected m/z for this compound (C₉H₁₄O₅) | Expected m/z for Novel Derivative (C₁₀H₁₆O₅) |
| Molecular Ion [M]⁺ | 202 | 216 |
| [M - OCH₂CH₃]⁺ | 157 | 171 |
| [M - COOCH₂CH₃]⁺ | 129 | 143 |
| [M - CHO]⁺ | 173 | 187 |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of the purified novel derivative
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum with appropriate parameters (e.g., 16 scans, 2s relaxation delay).
-
Process the data by applying a Fourier transform, phasing the spectrum, and setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample of the purified novel derivative.
-
Solvent for cleaning (e.g., isopropanol).
Procedure:
-
Sample Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire Spectrum: Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer with an electron ionization (EI) source.
-
Gas chromatograph (GC) for sample introduction (if applicable).
-
Sample of the purified novel derivative dissolved in a volatile solvent (e.g., dichloromethane).
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a GC inlet.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the EI source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured by the detector.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides clues about the molecule's structure.
Visualization of the Confirmation Workflow
The process of confirming the structure of a novel compound follows a logical workflow, starting from the proposed structure and culminating in its unambiguous identification through the convergence of data from multiple analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of a novel compound.
The logical relationship between the predicted and experimental data is key to the confirmation process.
Caption: Logical process for validating a hypothesized chemical structure.
A Comparative Guide to Catalysts for the Synthesis of Diethyl 2-Formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl 2-formylsuccinate, a valuable building block in organic synthesis, is primarily achieved through a crossed Claisen condensation between diethyl succinate and ethyl formate. The choice of catalyst for this transformation is critical and directly influences reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of the two most common base catalysts employed for this synthesis: sodium ethoxide and sodium hydride. The comparison is supported by established principles of Claisen condensations and detailed experimental protocols.
Catalyst Performance Comparison
The selection of a base catalyst for the Claisen condensation is governed by its ability to efficiently generate the enolate of diethyl succinate without promoting undesirable side reactions. Both sodium ethoxide and sodium hydride are effective for this purpose; however, they exhibit key differences in reactivity and handling that can impact the outcome of the synthesis. Stronger bases, such as sodium hydride, often lead to higher yields in Claisen condensations compared to alkoxides like sodium ethoxide.[1][2]
| Catalyst/Base | Formula | Key Characteristics | Reported Yield (General Claisen) |
| Sodium Ethoxide | NaOEt | Traditional and effective base for Claisen condensations. Typically used in protic solvents like ethanol. The reaction equilibrium can be a limiting factor. | Good |
| Sodium Hydride | NaH | A stronger, non-nucleophilic base. The reaction is irreversible as hydrogen gas evolves upon deprotonation, which can drive the reaction to completion and potentially lead to higher yields.[1][2] Requires anhydrous aprotic solvents. | Often higher than NaOEt[1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound using sodium ethoxide and sodium hydride.
Method 1: Synthesis using Sodium Ethoxide
This protocol is adapted from established procedures for Claisen condensations using sodium ethoxide.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Anhydrous toluene
-
Diethyl succinate
-
Ethyl formate
-
Water
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add finely divided sodium (1.0 eq) to anhydrous toluene.
-
With stirring, add absolute ethanol (1.1 eq) dropwise. The mixture is then heated to 80°C for approximately 3.5 hours to ensure complete formation of sodium ethoxide.
-
Reaction: Cool the resulting suspension to 20°C. A mixture of diethyl succinate (1.0 eq) and ethyl formate (0.5 eq) is added dropwise over 1 hour, maintaining the temperature between 20°C and 30°C.
-
The reaction mixture is stirred at ambient temperature for 16 hours.
-
Workup: Carefully add water to the reaction mixture to quench any unreacted sodium and to dissolve the sodium salt of the product.
-
The aqueous layer is separated and acidified with hydrochloric acid.
-
The product is then extracted with diethyl ether.
-
The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Method 2: Synthesis using Sodium Hydride
This protocol is adapted from general procedures for Claisen condensations utilizing sodium hydride, which is known to favor higher yields in some cases.[1][2]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene (or other suitable aprotic solvent like THF)
-
Diethyl succinate
-
Ethyl formate
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous toluene to remove the mineral oil.
-
Add fresh anhydrous toluene to the flask.
-
Reaction: To the stirred suspension of sodium hydride, add a solution of diethyl succinate (1.0 eq) and ethyl formate (1.2 eq) in anhydrous toluene dropwise at a rate that maintains a gentle reflux. The evolution of hydrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane.
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via Claisen condensation.
Caption: General workflow for this compound synthesis.
This guide provides a comparative framework for selecting a catalyst for the synthesis of this compound. While both sodium ethoxide and sodium hydride are viable options, the choice may depend on the desired yield, available laboratory equipment, and safety considerations associated with handling these reagents. For reactions where maximizing the yield is a priority, sodium hydride is often the preferred reagent due to the irreversible nature of the deprotonation step.
References
A Comparative Guide to Diethyl 2-Formylsuccinate and Other β-Keto Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. Among these, diethyl 2-formylsuccinate presents a unique structural motif with potential advantages in specific synthetic applications. This guide provides an objective comparison of this compound with other widely used β-keto esters, such as ethyl acetoacetate and diethyl malonate, supported by available experimental data and detailed protocols.
Introduction to β-Keto Esters
β-Keto esters are organic compounds featuring a ketone functional group at the β-position relative to an ester group.[1] This arrangement confers unique reactivity, primarily due to the acidity of the α-protons situated between the two carbonyl groups, facilitating the formation of stabilized enolates.[1] These enolates are key intermediates in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensation reactions, making β-keto esters crucial precursors in the synthesis of pharmaceuticals and other fine chemicals.[2]
This compound: A Unique Reagent
This compound, a derivative of succinic acid, is distinguished from more common β-keto esters by the presence of an aldehyde functionality (formyl group) and an additional ester group. This structure offers multiple reactive sites, potentially leading to unique reaction pathways and the synthesis of highly functionalized molecules.
The synthesis of this compound is typically achieved through a Claisen condensation of diethyl succinate with ethyl formate in the presence of a strong base like sodium ethoxide.
Performance Comparison in Heterocyclic Synthesis
A primary application of β-keto esters is in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. The following sections compare the utility of this compound with other β-keto esters in key heterocyclic ring-forming reactions.
Pyrazole Synthesis
The reaction of a β-dicarbonyl compound with hydrazine is a classical and efficient method for the synthesis of pyrazoles. The presence of the formyl group in this compound offers a direct route to 3-substituted pyrazoles with an ethoxycarbonylmethyl group at the 4-position.
Comparative Data:
| β-Keto Ester | Reagent | Product | Yield (%) | Reference |
| This compound | Hydrazine hydrate | 3-(Ethoxycarbonylmethyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Not explicitly reported, but the reaction is described as quantitative. | [1] |
| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | Not explicitly reported, but a foundational reaction in pyrazole synthesis. |
Discussion:
While a direct quantitative comparison is challenging due to variations in experimental reporting, the reaction of this compound with hydrazine provides a highly functionalized pyrazole core in what is described as a high-yielding, one-pot reaction.[1] This suggests that this compound is a highly effective substrate for this transformation, offering a straightforward entry into a specific class of substituted pyrazoles. The additional ester group provides a handle for further synthetic modifications.
Pyridazinone Synthesis
Pyridazinones are another important class of nitrogen-containing heterocycles with diverse biological activities. Their synthesis often involves the condensation of a γ-keto acid or ester with hydrazine. This compound, possessing a 1,4-dicarbonyl relationship, is a suitable precursor for pyridazinone synthesis.
Comparative Data:
Discussion:
The reaction of this compound with hydrazine would be expected to proceed via initial condensation with the more reactive formyl group, followed by intramolecular cyclization and dehydration to yield a dihydropyridazinone. The structure of this compound makes it a promising candidate for the synthesis of 4-substituted-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid esters.
Experimental Protocols
Synthesis of this compound
-
Reactants: Diethyl succinate, ethyl formate, sodium metal, ethanol, toluene.
-
Procedure:
-
Prepare sodium ethoxide by adding finely divided sodium to dry toluene, followed by the portionwise addition of ethanol. Heat the mixture at 80°C for 3.5 hours.
-
Cool the resulting suspension to 20°C.
-
Add a mixture of diethyl succinate and ethyl formate dropwise over 1 hour, maintaining the temperature between 20-30°C.
-
Stir the mixture at ambient temperature for 16 hours.
-
Carefully add water to quench the reaction.
-
The product is then isolated through standard workup procedures.[3]
-
Synthesis of 3-(Ethoxycarbonylmethyl)-1H-pyrazole-4-carboxylic acid ethyl ester from this compound
-
Reactants: this compound, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Cool the solution and evaporate the solvent to obtain the crude product, which can be further purified if necessary.[1]
-
Visualization of Synthetic Pathways
Diagram 1: Synthesis of this compound
Caption: Claisen condensation for the synthesis of this compound.
References
Cross-validation of different synthetic routes to Diethyl 2-formylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different synthetic routes to Diethyl 2-formylsuccinate, a valuable building block in organic synthesis. The following sections detail the experimental protocols, present comparative data, and visualize the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its preparation can be approached through several synthetic strategies, each with its own set of advantages and disadvantages concerning yield, purity, scalability, and reaction conditions. This guide focuses on two primary and plausible routes: the Claisen condensation of diethyl succinate and diethyl oxalate, and a two-step approach involving the synthesis and subsequent oxidation of Diethyl 2-hydroxysuccinate.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their efficiencies.
| Parameter | Route 1: Claisen Condensation | Route 2: Oxidation of Diethyl 2-hydroxysuccinate |
| Starting Materials | Diethyl succinate, Diethyl oxalate, Sodium ethoxide | 2,3-Dihydroxysuccinic acid, Ethanol, Dess-Martin Periodinane |
| Overall Yield | 69-87% | Estimated ~40-45% (based on a 48.5% yield for the precursor and an estimated 85-95% for the oxidation) |
| Purity (after purification) | High (distillation) | Good to High (chromatography) |
| Number of Steps | 1 | 2 |
| Key Reagents | Sodium ethoxide (strong base) | Dess-Martin Periodinane (oxidizing agent) |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere |
| Scalability | Readily scalable | Scalable, but the cost and handling of the oxidizing agent might be a consideration for very large scales. |
Synthetic Route 1: Claisen Condensation
The Claisen condensation is a classic and direct method for the synthesis of β-keto esters. In this case, it involves the reaction between diethyl succinate and diethyl oxalate in the presence of a strong base, such as sodium ethoxide.
Experimental Protocol
Materials:
-
Diethyl succinate
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add freshly cut sodium metal to absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be controlled by the rate of sodium addition.
-
Reaction Mixture: Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0-5 °C in an ice bath.
-
Addition of Esters: A mixture of diethyl succinate and diethyl oxalate (typically in a 1:1.2 molar ratio) is added dropwise to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) to ensure complete reaction.
-
Work-up: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid until the solution is acidic (pH ~2-3). The mixture is then transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound. A reported yield for a similar formylation reaction after distillation is around 69%. In a continuous flow reactor setup, yields as high as 87% after purification have been reported.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Claisen Condensation.
Synthetic Route 2: Oxidation of Diethyl 2-hydroxysuccinate
This two-step route involves the initial synthesis of Diethyl 2-hydroxysuccinate, followed by its oxidation to the target aldehyde. This approach offers an alternative pathway that avoids the use of strong bases like sodium ethoxide in the final formylation step.
Step 1: Synthesis of Diethyl 2-hydroxysuccinate
Experimental Protocol:
This synthesis starts from 2,3-dihydroxysuccinic acid.
Materials:
-
2,3-Dihydroxysuccinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Esterification: A mixture of 2,3-dihydroxysuccinic acid and an excess of absolute ethanol is heated to reflux in the presence of a catalytic amount of concentrated sulfuric acid.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
Purification: The crude Diethyl 2-hydroxysuccinate is purified by vacuum distillation. A reported yield for this step is approximately 48.5%.[1]
Step 2: Oxidation to this compound
Several mild oxidizing agents can be employed for this transformation. The Dess-Martin periodinane (DMP) oxidation is a common and efficient method for converting primary alcohols to aldehydes.
Experimental Protocol (using Dess-Martin Periodinane):
Materials:
-
Diethyl 2-hydroxysuccinate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, a solution of Diethyl 2-hydroxysuccinate in anhydrous dichloromethane is prepared.
-
Addition of Oxidant: Dess-Martin Periodinane (typically 1.1-1.5 equivalents) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: The reaction is quenched by the addition of a saturated sodium bicarbonate solution and a saturated sodium thiosulfate solution to reduce the excess DMP. The mixture is stirred vigorously until the layers become clear.
-
Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel. The expected yield for this oxidation step is typically high, in the range of 85-95%.
Workflow Diagram
Caption: Two-step synthesis of this compound via oxidation of Diethyl 2-hydroxysuccinate.
Conclusion
Both the Claisen condensation and the two-step oxidation route offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis.
-
The Claisen condensation is a more direct, one-step route with potentially higher overall yields, making it attractive for larger-scale production where process efficiency is a key factor.
-
The oxidation route , while involving an additional step and likely a lower overall yield, utilizes milder conditions in the final formylation step, which could be advantageous when dealing with sensitive substrates or when avoiding strong bases is desirable.
Researchers should carefully consider the factors of yield, cost of reagents, scalability, and the compatibility of functional groups in their starting materials when selecting the optimal synthetic strategy.
References
Navigating the Nuances of a Niche Reagent: A Comparative Guide to the Purity of Commercially Available Diethyl 2-formylsuccinate
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. Diethyl 2-formylsuccinate, a versatile building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of the purity of commercially available this compound, offering detailed experimental protocols for its assessment and an evaluation of potential alternatives.
The utility of this compound lies in its bifunctional nature, possessing both an aldehyde and two ester moieties. This makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules. However, impurities arising from its synthesis can significantly impact reaction outcomes, leading to lower yields, unexpected side products, and difficulties in purification. Understanding and assessing the purity of this reagent is therefore of paramount importance.
Commercial Availability and Purity Comparison
| Supplier (Exemplary) | Stated Purity | Analytical Techniques Offered |
| Supplier A | ≥97% | NMR, HPLC, LC-MS |
| Supplier B | >96% | Data available upon request |
| Supplier C | 97% | NMR |
| Supplier D | ≥95% | GC |
Unveiling the Unseen: A Guide to Purity Assessment
The most common method for the synthesis of this compound is the Claisen condensation of diethyl succinate and ethyl formate. This synthetic route can introduce several potential impurities that researchers should be aware of.
A robust purity assessment of this compound should employ a combination of analytical techniques to identify and quantify the main component and any potential impurities. The most powerful and commonly used methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Impurities to Identify:
-
Starting Materials:
-
Diethyl succinate
-
Ethyl formate
-
-
Byproducts:
-
Products of self-condensation of diethyl succinate
-
-
Residual Solvents:
-
Ethanol
-
Toluene
-
The following diagram illustrates the general workflow for a comprehensive purity assessment of a commercial sample of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and quantification of this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). The amount of internal standard should be chosen to provide a well-resolved signal with an integral comparable to that of the analyte.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.
3. Data Analysis:
-
Predicted ¹H NMR Spectrum of this compound (in CDCl₃):
-
Aldehyde proton (CHO): ~9.7 ppm (singlet, 1H)
-
Ester methylene protons (OCH₂CH₃): ~4.2 ppm (quartet, 4H)
-
Methine proton (CH): ~3.8 ppm (multiplet, 1H)
-
Methylene protons (CH₂): ~2.9 ppm (multiplet, 2H)
-
Ester methyl protons (OCH₂CH₃): ~1.3 ppm (triplet, 6H)
-
-
Identification of Impurities:
-
Diethyl succinate: Look for a singlet at ~2.6 ppm (succinate CH₂) and a quartet/triplet pattern for the ethyl groups.
-
Ethanol: A triplet at ~1.2 ppm and a quartet at ~3.7 ppm.
-
Toluene: Aromatic signals between 7.1-7.3 ppm and a methyl singlet at ~2.3 ppm.
-
-
Quantification:
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity based on the known amount of the internal standard and the relative integral values.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating volatile compounds and providing mass spectral data for their identification.
1. Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS Parameters:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
3. Data Analysis:
-
Expected Retention Time: The retention time of this compound will need to be determined experimentally with a reference standard.
-
Expected Mass Spectrum of this compound:
-
The molecular ion peak (M⁺) at m/z 202 may be weak or absent.
-
Characteristic fragment ions would include those resulting from the loss of ethoxy (m/z 157), and ethyl groups, as well as cleavage of the succinate backbone.
-
-
Identification of Impurities:
-
Diethyl succinate: Will have a shorter retention time than the product and a characteristic mass spectrum with a molecular ion at m/z 174.
-
Solvents: Ethanol and toluene will elute early in the chromatogram.
-
The Synthetic Origin of Impurities
The following diagram illustrates the Claisen condensation reaction for the synthesis of this compound and highlights the potential sources of common impurities.
Exploring Alternatives
For certain applications, researchers may consider alternatives to this compound. The choice of an alternative will depend on the specific reaction and desired outcome.
-
Diethyl 2-acetylsuccinate: This analogue replaces the formyl group with an acetyl group, offering a different reactive handle. The acetyl group is generally less electrophilic than the formyl group, which can lead to different reactivity and selectivity in subsequent reactions. It is useful for synthesizing substituted pyridines and other heterocycles where a methyl-substituted ring is desired.
-
Dimethyl 2-formylsuccinate: This is the methyl ester analogue of the title compound. The primary difference is the nature of the ester group. For some applications, the methyl ester may be preferred for its slightly higher reactivity in transesterification reactions or for its different solubility properties.
Benchmarking Diethyl 2-formylsuccinate: A Comparative Guide to its Performance in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of substrate is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. This guide provides a comprehensive performance benchmark of Diethyl 2-formylsuccinate in key named reactions, offering a comparative analysis against commonly used alternatives. The data presented herein is curated from available literature and serves as a valuable resource for optimizing synthetic strategies.
Executive Summary
This compound, a multifunctional building block, presents a unique combination of an aldehyde and a succinate ester moiety. This structure suggests its potential utility in a variety of named reactions traditionally employing substrates with active methylene groups and carbonyl functionalities. This guide will explore its theoretical and extrapolated performance in the Knoevenagel Condensation, Michael Addition, Paal-Knorr Pyrrole Synthesis, and Hantzsch Pyridine Synthesis. While direct experimental data for this compound is limited in publicly accessible literature, this guide will draw comparisons with structurally similar and commonly used substrates to provide a predictive performance analysis.
Knoevenagel Condensation: A Versatile C-C Bond Formation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound.[1][2] Due to the presence of an aldehyde group, this compound can theoretically act as the carbonyl component in this reaction.
Logical Relationship: Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation.
Comparative Performance Data (Inferred)
| Carbonyl Compound | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Diethyl Malonate | Piperidine | Ethanol | 2 | 85 | [1] |
| Benzaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | 3 | 80 | [1] |
| Benzaldehyde | Malononitrile | Basic Alumina | None | 0.5 | 95 |
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of the aldehyde (1 equivalent), the active methylene compound (1.1 equivalents), and a catalytic amount of a base (e.g., piperidine, 0.1 equivalents) in a suitable solvent (e.g., ethanol) is refluxed for 2-4 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Michael Addition: Conjugate Addition for C-C Bond Formation
In the Michael addition, a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a 1,4-conjugate fashion.[3][4] The Knoevenagel product derived from this compound could serve as a Michael acceptor. Alternatively, the enolate of this compound could act as a Michael donor.
Logical Relationship: Michael Addition Workflow
Caption: General workflow for the Michael addition.
Comparative Performance Data (Analogous Systems)
The following table presents data for the Michael addition of diethyl malonate to various Michael acceptors, providing an indication of the expected reactivity when the enolate of this compound is used as the donor.
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Chalcone | NaOEt | Ethanol | 4 | 90 | |
| Diethyl Malonate | Methyl Vinyl Ketone | NaOEt | Ethanol | 2 | 85 | |
| Diethyl Malonate | Acrylonitrile | Triton B | Dioxane | 1 | 92 | [3] |
Experimental Protocol: General Procedure for Michael Addition
To a solution of the Michael donor (1.1 equivalents) and a catalytic amount of a base (e.g., sodium ethoxide, 0.1 equivalents) in a suitable solvent (e.g., ethanol), the Michael acceptor (1 equivalent) is added dropwise at room temperature.[5] The reaction mixture is stirred for 1-4 hours and monitored by TLC. After completion, the reaction is quenched with a dilute acid, and the product is extracted with an organic solvent. The product is then purified by distillation or column chromatography.
Paal-Knorr Pyrrole Synthesis: A Gateway to Heterocycles
The Paal-Knorr synthesis is a straightforward method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6] this compound, being a γ-keto-aldehyde equivalent, is a potential substrate for this reaction, which would lead to the formation of highly functionalized pyrroles.
Logical Relationship: Paal-Knorr Pyrrole Synthesis Workflow
Caption: General workflow for the Paal-Knorr pyrrole synthesis.
Comparative Performance Data (Analogous Systems)
The table below shows the performance of various 1,4-dicarbonyl compounds in the Paal-Knorr synthesis, offering a predictive measure for reactions involving this compound.
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | 1 | 92 | [6] |
| 2,5-Hexanedione | Ammonium Acetate | None | None | 0.5 | 85 | [6] |
| 3,4-Dimethyl-2,5-hexanedione | Benzylamine | p-TsOH | Toluene | 3 | 88 | [6] |
Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis
A mixture of the 1,4-dicarbonyl compound (1 equivalent) and the primary amine or ammonia source (1.1-1.5 equivalents) is heated in a suitable solvent (e.g., ethanol, acetic acid) or under neat conditions.[6] An acid catalyst such as acetic acid or p-toluenesulfonic acid can be added to facilitate the reaction. The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.
Hantzsch Pyridine Synthesis: A Multicomponent Route to Pyridines
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. The aldehyde component in this compound makes it a candidate for this reaction, potentially leading to the synthesis of highly substituted dihydropyridines, which can be subsequently oxidized to pyridines.
Logical Relationship: Hantzsch Pyridine Synthesis Workflow
Caption: General workflow for the Hantzsch pyridine synthesis.
Comparative Performance Data (Analogous Systems)
The following data for the Hantzsch synthesis using various aldehydes provides a reference for the expected performance of this compound.
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Ammonia | Ethanol | 6 | 85 | [7] |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Ammonium Acetate | Methanol | 4 | 92 | [7] |
| Furfural | Ethyl Acetoacetate | Ammonia | Acetic Acid | 5 | 78 | [7] |
Experimental Protocol: General Procedure for Hantzsch Pyridine Synthesis
A mixture of the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and the nitrogen source (e.g., ammonium hydroxide, 1.1 equivalents) in a solvent such as ethanol is refluxed for several hours.[7] The resulting dihydropyridine may precipitate upon cooling and can be collected by filtration. The crude dihydropyridine is then oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate.
Conclusion
This compound holds significant potential as a versatile substrate in several fundamental named reactions. Although direct experimental data is currently limited, by analogy to structurally similar compounds, it is anticipated to perform effectively in Knoevenagel condensations, Michael additions, Paal-Knorr pyrrole syntheses, and Hantzsch pyridine syntheses. This guide provides a foundational framework for researchers to explore the utility of this compound in their synthetic endeavors. Further experimental validation is encouraged to fully elucidate its performance characteristics and expand its application in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethyl 2-Formylsuccinate: A Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the product itself. This document outlines the proper disposal procedures for Diethyl 2-formylsuccinate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Emergency First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Collection:
-
Storage of Chemical Waste:
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.
-
Place the absorbent material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Arranging for Professional Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete characterization of the waste, including its chemical composition and any known hazards.
-
Follow all institutional and regulatory procedures for waste pickup and disposal.
-
Key Chemical and Physical Properties
The following table summarizes known and estimated properties for this compound and similar compounds. This data is essential for proper handling and disposal.
| Property | Value |
| CAS Number | 5472-38-8 |
| Molecular Formula | C9H14O5 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~260.32°C (estimated) |
| Density | ~1.184 g/cm³ (estimated) |
| Storage Temperature | 2-8°C |
Data is estimated and should be confirmed with a substance-specific SDS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Diethyl 2-formylsuccinate
Essential Safety and Handling Guide for Diethyl 2-formylsuccinate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 5472-38-8) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄O₅[1][2] |
| Molecular Weight | 202.20 g/mol [1][3] |
| Appearance | Colorless Liquid[2] |
| Boiling Point | 281.1°C at 760 mmHg[1] |
| Flash Point | 119.9°C[1][2] |
| Density | 1.112 g/cm³[1] |
| Vapor Pressure | 0.00363 mmHg at 25°C[1][2] |
| Storage Temperature | 2-8°C[2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are required. A face shield may be necessary if there is a splash hazard. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. A lab coat or other protective clothing is required to prevent skin contact.[4] |
| Respiratory Protection | A vapor respirator is recommended if working in a poorly ventilated area or if vapor or mist is generated. Ensure the respirator is NIOSH-approved.[5][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step plan outlines the chemical's lifecycle in the lab.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.
-
Keep the container tightly closed when not in use.
Handling and Experimental Use
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the generation of vapor or mist.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.[7]
Spill Management
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as dry sand, earth, or sawdust.
-
For large spills, contain the spill by bunding.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.[7]
-
Prevent the spilled material from entering drains.[7]
First Aid Measures
-
Inhalation : Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[8]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.
-
Chemical Waste : Dispose of the chemical waste by recycling to a process if possible, or through a licensed chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Materials : Any materials used to clean up spills (e.g., absorbents, rags) should be collected in a labeled, sealed container and disposed of as hazardous waste.
-
Empty Containers : Decontaminate empty containers before disposal.
-
Regulatory Compliance : Always consult and observe all federal, state, and local environmental regulations when disposing of this substance.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 5472-38-8 diethyl formylsuccinate diethyl formylsuccinate - CAS Database [chemnet.com]
- 2. chembk.com [chembk.com]
- 3. 1,4-Diethyl 2-formylbutanedioate | C9H14O5 | CID 231500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. wcu.edu [wcu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
